molecular formula C13H20N2 B1320494 N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine CAS No. 884507-40-8

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Cat. No.: B1320494
CAS No.: 884507-40-8
M. Wt: 204.31 g/mol
InChI Key: PJTVZWBZDHZISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVZWBZDHZISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594621
Record name N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-40-8
Record name N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery

Foreword: The Imperative of Mechanistic Clarity

In the landscape of modern drug discovery, particularly within the realm of centrally active agents, the elucidation of a compound's mechanism of action (MoA) is paramount. It is the foundational knowledge upon which rational drug design, safety profiling, and clinical translation are built. The subject of this guide, N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, is a structurally intriguing molecule with features suggestive of psychoactive potential.[1][2][3] The benzylamine scaffold is a well-established pharmacophore in compounds targeting monoaminergic systems, while the pyrrolidine moiety is a common feature in a wide array of CNS-active drugs.[1][4][5] This document provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of this and structurally related novel chemical entities. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to instill a logical and efficient investigative paradigm that is both scientifically rigorous and resource-conscious.

Part 1: Structural Deconstruction and Central Hypothesis Formulation

The chemical architecture of this compound—a benzylamine core with a pyrrolidin-1-ylmethyl substituent at the para position and an N-methyl group on the benzylic amine—provides critical clues to its potential biological targets.

  • The Benzylamine Core: This motif is structurally reminiscent of endogenous monoamines like dopamine, norepinephrine, and serotonin. Consequently, it is highly probable that the compound interacts with the transporters responsible for the reuptake of these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7]

  • The Pyrrolidine Moiety: This saturated heterocycle is a versatile scaffold in medicinal chemistry, often contributing to improved potency, selectivity, and pharmacokinetic properties.[1][4][5] Its presence in numerous CNS drugs, from antidepressants to antipsychotics, underscores its utility in interacting with a variety of receptors and transporters.[5][8]

  • The N-Methyl Group: N-methylation can significantly impact a compound's pharmacological profile, often increasing its potency and affecting its selectivity across different targets.

Based on this structural analysis, we can formulate a primary and several secondary hypotheses:

Primary Hypothesis: this compound is a monoamine transporter inhibitor, with a potential preference for DAT and/or NET over SERT, leading to an increase in extracellular monoamine concentrations. This profile is characteristic of stimulant compounds.[6][9][10]

Secondary Hypotheses:

  • The compound may act as a substrate for monoamine transporters, inducing non-exocytotic neurotransmitter release (i.e., a releasing agent).[6]

  • The compound may exhibit direct agonist or antagonist activity at monoamine G-protein coupled receptors (GPCRs), such as dopamine (D1-D5) or serotonin (5-HT) receptor subtypes.

  • The compound could inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, leading to increased neurotransmitter levels.[11]

The following sections will detail a tiered experimental approach to systematically test these hypotheses.

Part 2: A Phased Experimental Blueprint for MoA Deconvolution

A logical, phased approach is crucial for an efficient investigation. We will begin with broad screening to identify the primary target class, followed by more focused assays to dissect the specific interactions and functional consequences.

Phase I: Primary Target Identification - The Monoaminergic System

The initial experiments are designed to rapidly assess the compound's interaction with the key components of the monoaminergic system.

G cluster_0 Phase I: Primary Target Identification A Compound Synthesis & QC B Radioligand Binding Assays (DAT, NET, SERT) A->B Test Compound C Monoamine Oxidase (MAO) Inhibition Assay A->C Test Compound D Data Analysis: Affinity (Ki) Determination B->D C->D E Decision Point: Significant Affinity? D->E Ki values Phase II Phase II E->Phase II Yes Re-evaluate/End Re-evaluate/End E->Re-evaluate/End No

Caption: Phase I workflow for initial screening of this compound.

Rationale: This is the cornerstone experiment to test our primary hypothesis. Competitive radioligand binding assays will determine if the compound binds to DAT, NET, and SERT and with what affinity (Ki).[12][13] This provides a direct measure of target engagement.

Protocol: Radioligand Binding Assay [13][14]

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare membrane fractions by homogenization and centrifugation.[14]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature for 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

Rationale: To address a secondary hypothesis, we will assess whether the compound inhibits MAO-A or MAO-B, which would also lead to increased monoamine levels.

Protocol: MAO-Glo™ Assay (Promega) or similar [11]

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

  • Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Substrate Addition: Add a luminogenic MAO substrate. The MAO enzyme will convert the substrate to a product that is detected by a luciferase-based reaction.

  • Detection: After a set incubation time, add the luciferin detection reagent and measure luminescence.

  • Data Analysis: A decrease in luminescence indicates MAO inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Potential Phase I Outcomes Interpretation Next Steps
High affinity for DAT/NET (Low nM Ki) Supports primary hypothesis of a stimulant-like profile.Proceed to Phase II functional assays (uptake inhibition).
High affinity for SERT Suggests potential for serotonergic effects, possibly antidepressant or empathogenic.Proceed to Phase II functional assays (uptake inhibition).
Broad affinity for all three transporters Suggests a mixed-action reuptake inhibitor profile.Proceed to Phase II functional assays (uptake inhibition).
High potency for MAO-A/B inhibition Supports MAO inhibitor hypothesis.Conduct selectivity and reversibility studies for MAO inhibition.
No significant affinity (<1 µM) Primary and MAO hypotheses are unlikely.Proceed to Phase III receptor screening (GPCR panel).
Phase II: Functional Characterization of Transporter Interaction

Assuming Phase I reveals significant affinity for one or more monoamine transporters, the next step is to determine the functional consequence of this binding. Is the compound an inhibitor (blocker) or a substrate (releaser)?

G cluster_1 Phase II: Functional Characterization F Monoamine Uptake Inhibition Assay H Data Analysis: IC50 (Uptake) vs EC50 (Release) F->H G Neurotransmitter Release Assay G->H I Determine Functional Profile: Inhibitor vs. Releaser H->I Phase III Phase III I->Phase III Phase I Phase I Phase I->F Phase I->G

Caption: Phase II workflow to determine the functional activity at monoamine transporters.

Rationale: This assay directly measures the ability of the test compound to block the transport of monoamines into cells, thereby confirming a functional inhibition of the transporter.[15]

Protocol: In Vitro Transporter Uptake Assay [15]

  • Cell Culture: Use HEK293 cells stably expressing the transporter of interest (DAT, NET, or SERT). Plate the cells in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a known inhibitor (e.g., cocaine for DAT).

  • Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabel.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition relative to untreated controls. Determine the IC50 value from the concentration-response curve.

Rationale: To distinguish between a pure uptake inhibitor and a releasing agent, this assay measures the ability of the compound to induce the efflux of pre-loaded neurotransmitters from the cell.

Protocol: In Vitro Release Assay

  • Cell Culture and Loading: Culture and plate transporter-expressing cells as in the uptake assay. Load the cells with a radiolabeled monoamine by incubating them with the substrate for 30-60 minutes.

  • Wash: Wash the cells thoroughly to remove any extracellular radiolabel.

  • Compound Addition: Add varying concentrations of the test compound or a known releaser (e.g., amphetamine).

  • Efflux Measurement: At various time points, collect the extracellular buffer and measure the amount of radioactivity that has been released from the cells.

  • Data Analysis: Plot the amount of released radioactivity against the compound concentration to determine the EC50 for release.

Potential Phase II Outcomes Interpretation
Potent Uptake Inhibition (Low IC50), Weak or No Release Compound is a reuptake inhibitor (e.g., cocaine-like).
Potent Release (Low EC50) Compound is a releasing agent (e.g., amphetamine-like).
Both Uptake Inhibition and Release Compound is a mixed-action agent.
Phase III: Off-Target Profiling and Downstream Signaling

Even with a clear primary MoA, understanding a compound's broader pharmacological profile is essential for predicting its full range of effects and potential side effects.

Rationale: To address the secondary hypothesis of direct receptor interaction and to identify potential off-target liabilities, the compound should be screened against a panel of relevant GPCRs, particularly dopamine and serotonin receptor subtypes.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a standard concentration (e.g., 10 µM) in radioligand binding assays against a large panel of receptors. Any significant "hits" (e.g., >50% inhibition) are then followed up with full concentration-response curves to determine affinity (Ki).

Rationale: If high affinity is found for any Gq- or Gi-coupled GPCRs in the screening panel, a functional assay is necessary to determine if the compound is an agonist or antagonist. Calcium flux assays are a common and effective method for this.[16][17][18][19]

Protocol: Calcium Mobilization Assay [20]

  • Cell Culture and Dye Loading: Use a cell line (e.g., CHO or HEK293) expressing the target receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]

  • Assay Measurement: Use a fluorescence plate reader (e.g., a FLIPR® system) to measure baseline fluorescence.[17]

  • Compound Addition: Inject the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates receptor agonism (for Gq-coupled receptors).

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Quantify the fluorescence change to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists).

Part 3: Data Synthesis and Mechanistic Conclusion

The culmination of this comprehensive investigation will be a detailed pharmacological profile of this compound.

Example Mechanistic Summary Table:

Target Binding Affinity (Ki, nM) Functional Activity Potency (IC50/EC50, nM)
DAT 15Uptake InhibitorIC50 = 35
NET 8Uptake InhibitorIC50 = 20
SERT 350Uptake InhibitorIC50 = 700
MAO-A >10,000N/AN/A
MAO-B >10,000N/AN/A
5-HT2A 85AntagonistIC50 = 250
D2 1200N/AN/A

From this hypothetical data, we could conclude:

"this compound is a potent and selective dopamine and norepinephrine reuptake inhibitor. Its significantly lower affinity for the serotonin transporter suggests a pharmacological profile consistent with classical psychostimulants. The compound does not act as a monoamine releaser and lacks significant activity against monoamine oxidase. A secondary, lower-potency antagonist activity at the 5-HT2A receptor was identified, which may modulate its overall in vivo effects."

This level of mechanistic detail is the product of a logical, hypothesis-driven investigation. It provides the necessary foundation for further preclinical development, enabling informed decisions about therapeutic potential and safety. By following this guide, researchers can efficiently and rigorously deconstruct the mechanism of action of novel compounds, transforming a chemical structure into a well-understood pharmacological entity.

References

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. [Link]

  • Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][15][21]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Grimwood, S., Lu, L., Mather, R. J., Johnson, C. M., Sarris, K., Wild, D. J., ... & Bristow, L. J. (2012). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 341(1), 135-144. [Link]

  • Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1478-1485. [Link]

  • Foote, R. S., & Tadi, P. (2024). Serotonin Syndrome. In StatPearls. StatPearls Publishing. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • Wang, X., He, Y., Zhang, Y., Liu, Y., Zhang, X., Wang, K., ... & Zhao, Y. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature, 632(8025), 454-460. [Link]

  • Giorgetti, R., & Schifano, F. (2019). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences, 9(11), 309. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 928-938. [Link]

  • Wikipedia contributors. (2024). Serotonin syndrome. In Wikipedia, The Free Encyclopedia. [Link]

  • Poyraz, S., Kaya, T., Gök, Y., Çavuşoğlu, T., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217. [Link]

  • Millar, T., & Torjesen, I. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, i6418. [Link]

  • Stary, E., Szymański, P., Słoczyńska, K., Kołaczkowski, M., & Wesołowska, A. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Chemical Neuroscience, 13(17), 2588-2601. [Link]

  • An, W. F. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 611, 219-228. [Link]

  • Wikipedia contributors. (2024). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from Creative Biostructure. [Link]

  • Lee, J. H., Kim, S. H., Choi, J. K., Lee, S. Y., Lee, K. T., & Lee, J. Y. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 701-713. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]

  • Cheng, M. H., & Block, E. R. (2018). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience, 23(11), 1993-2011. [Link]

  • U.S. Army Armament, Munitions and Chemical Command. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • Ziyaev, A. A., & Ibragimov, B. T. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]

  • Prakash, O., & Kumar, A. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. Cureus, 11(9), e5591. [Link]

  • Wikipedia contributors. (2024). Psychoactive drug. In Wikipedia, The Free Encyclopedia. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., Liang, Q., Villamil, M. A., Chen, J., ... & Jadhav, A. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Al-Ostath, A. H., El-Emam, A. A., & Al-Deeb, O. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmaceutical Chemistry Journal, 58(3), 251-259. [Link]

  • Hiemke, C., & Weigmann, H. (2018). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 9, 39. [Link]

  • Ullah, H., Khan, H., & Aschner, M. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3291. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. [Link]

  • Mayo Clinic. (n.d.). Serotonin syndrome. Retrieved from Mayo Clinic. [Link]

  • Li, Y., & He, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Ali, B. F., & Al-Janabi, A. S. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • Liu, B. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e783. [Link]

  • Scotton, W. J., Hill, L. J., Williams, A. C., & Barnes, N. M. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 20(9), 2288. [Link]

  • Zanda, M. T., & Fadda, P. (2021). Novel Psychoactive Substances. Encyclopedia, 1(2), 434-453. [Link]

  • Aggarwal, S., Mortensen, O. V., & Mabry, K. M. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]

  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences, 22, 1-33. [Link]

  • Google Patents. (2021).
  • de la Fuente, T., Giner, R. M., & González-Muñiz, R. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3290. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from Cell Biolabs, Inc. [Link]

  • Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. [Link]

  • JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]

  • Poyraz, S., Kaya, T., Gök, Y., Çavuşoğlu, T., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

Sources

Potential biological targets of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification of Potential Biological Targets for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Introduction: Charting a Course for a Novel Chemical Entity

This compound is a synthetic compound featuring a distinct combination of three key structural motifs: a central benzylamine core, a secondary N-methyl group, and a para-substituted pyrrolidin-1-ylmethyl group. The absence of extensive published data on the specific biological activities of this molecule necessitates a structured and predictive approach to identify its potential protein targets. This guide is designed for researchers in pharmacology and drug development, providing a comprehensive framework for target hypothesis generation, experimental identification, and subsequent validation. Our methodology begins with an in-silico analysis based on structural analogy and progresses to detailed, field-proven experimental protocols, ensuring a rigorous and efficient path to elucidating the compound's mechanism of action.

Part 1: Predictive Target Scaffolding: An In-Silico Approach

The initial phase of target identification for a novel compound logically begins with computational methods. These techniques leverage the vast existing knowledge of structure-activity relationships to generate a focused list of plausible biological targets, thereby conserving resources and guiding experimental design.[1][2]

Structural Deconstruction and Analog-Based Hypothesis

The structure of this compound presents clear avenues for analog-based targeting.

  • Benzylamine Core: The benzylamine scaffold is a well-established pharmacophore. Derivatives are known to interact with monoamine systems. For instance, some act as monoamine oxidase inhibitors (MAOIs), targeting both MAO-A and MAO-B.[3] Others are known to inhibit the transport of catecholamines like norepinephrine.[4]

  • Pyrrolidine Ring: This saturated five-membered heterocycle is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[5][6][7] Its inclusion can enhance aqueous solubility and provide a three-dimensional vector for precise interaction with protein binding pockets.[6][8] Pyrrolidine-containing molecules have been associated with a wide array of targets, including enzymes like dihydrofolate reductase (DHFR), histone deacetylase 2 (HDAC2), and prohibitin 2 (PHB2), as well as ion channels and receptors.[9][10]

Based on these core fragments, we can hypothesize a preliminary set of potential target classes for this compound.

Structural Motif Known Associated Target Classes Potential Function Key References
BenzylamineMonoamine Oxidases (MAO-A, MAO-B)Neurotransmitter metabolism[3]
Catecholamine Transporters (e.g., NET)Neurotransmitter reuptake[4]
Pyrrolidine RingDihydrofolate Reductase (DHFR)Folate metabolism, anticancer[10]
Histone Deacetylases (HDACs)Epigenetic regulation, anticancer[9]
Transient Receptor Potential Channels (TRPC5)Ion transport, sensory processes[11][12]
Angiotensin-Converting Enzyme (ACE)Blood pressure regulation[8]
Computational Target Prediction Workflow

A systematic in-silico workflow can refine these initial hypotheses. This involves leveraging both ligand-based and structure-based methods.[13]

G cluster_0 In-Silico Target Prediction Compound This compound Structure Similarity Ligand-Based: Chemical Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Pharm Ligand-Based: Pharmacophore Modeling (e.g., PharmMapper) Compound->Pharm Docking Structure-Based: Reverse Molecular Docking (e.g., against PDB library) Compound->Docking Hypothesis Prioritized List of Potential Targets Similarity->Hypothesis Pharm->Hypothesis Docking->Hypothesis

Caption: In-silico workflow for generating target hypotheses.

Protocol 1: Reverse Pharmacophore and Similarity Screening

  • Rationale: This ligand-based approach identifies known proteins whose ligands share structural or electronic features with the query compound. It is a rapid and effective method for initial hypothesis generation.

  • Procedure:

    • Generate a 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw).

    • Submit the structure to a reverse pharmacophore screening server such as PharmMapper.[14] This server compares the compound's pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) against a database of target pharmacophores.

    • Simultaneously, perform 2D and 3D similarity searches in databases like ChEMBL and PubChem. This will identify compounds with similar structures and their annotated biological targets.

    • Compile and cross-reference the results. Targets that appear across multiple prediction methods are prioritized for further investigation.

Part 2: Experimental Target Identification: From Hypothesis to Evidence

Once a prioritized list of potential targets is established, experimental validation is crucial. This section details robust, unbiased methods for identifying direct protein interactors in a biological context. These approaches are broadly categorized into affinity-based and label-free methods.[15]

Affinity-Based Target Pull-Down

Affinity chromatography remains a cornerstone of target identification.[15] This method relies on immobilizing the small molecule (the "bait") to a solid support to capture its binding partners ("prey") from a cell lysate.

G cluster_1 Affinity Chromatography Workflow start Synthesize Linker-Modified Compound & Control immobilize Immobilize on Beads (e.g., Sepharose) start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Mass Spectrometry elute->analyze G cluster_2 DARTS Workflow lysate Prepare Cell Lysate aliquot Create Aliquots: 1. Compound-Treated 2. Vehicle Control (DMSO) lysate->aliquot protease Add Protease (e.g., Pronase) aliquot->protease digest Allow Limited Digestion protease->digest stop Stop Reaction & Denature digest->stop sds Separate by SDS-PAGE stop->sds identify Identify Protected Bands by Mass Spectrometry sds->identify G cluster_3 Hypothetical MAO Inhibition Pathway Monoamine Monoamine (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Substrate Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 Compound This compound Compound->MAO Inhibition

Sources

An In-depth Technical Guide to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, a novel chemical entity with potential applications in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and an analysis of structurally related compounds, this document outlines a robust synthetic pathway, detailed analytical characterization protocols, and explores its prospective biological significance.

Introduction: The Rationale for this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutics. Similarly, the benzylamine moiety is a common feature in pharmacologically active molecules, contributing to their binding affinity and selectivity for various biological targets.[2][3] The combination of these two pharmacophores in this compound presents an intriguing scaffold for investigation, with potential for diverse biological activities. While no specific biological data for this compound is currently available in the public domain, its structural similarity to known enzyme inhibitors and receptor modulators warrants its synthesis and evaluation.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound has been devised based on a retrosynthetic analysis of the target molecule. The key disconnection lies at the benzylic carbon-nitrogen bond, suggesting a reductive amination between 4-(pyrrolidin-1-ylmethyl)benzaldehyde and methylamine as the final step. The aldehyde precursor can, in turn, be synthesized from the commercially available terephthalaldehyde.

G Target This compound Aldehyde 4-(pyrrolidin-1-ylmethyl)benzaldehyde Target->Aldehyde Reductive Amination Methylamine Methylamine Target->Methylamine Reductive Amination Terephthalaldehyde Terephthalaldehyde Aldehyde->Terephthalaldehyde Selective Functionalization Pyrrolidine Pyrrolidine Aldehyde->Pyrrolidine Nucleophilic Substitution

Caption: Retrosynthetic analysis of this compound.

This three-step synthesis offers a practical and scalable approach to obtaining the target compound in high purity and yield.

Experimental Protocols

Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde

This protocol is adapted from the work of Zhang et al. (2019) and involves a three-step, one-pot synthesis from terephthalaldehyde.

Step 1: Acetal Protection

  • To a solution of terephthalaldehyde in a suitable solvent (e.g., toluene), add a diol such as ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-protected aldehyde.

Step 2: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the mono-protected aldehyde in a suitable aprotic solvent (e.g., dichloromethane).

  • Add pyrrolidine to the solution and stir at room temperature.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis (Deprotection)

  • To the crude product from the previous step, add a dilute aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Heat the mixture at reflux and monitor the reaction by TLC until the protected intermediate is fully converted to the desired aldehyde.[4]

  • Cool the reaction mixture to room temperature and neutralize the pH with a base (e.g., sodium carbonate) to a value of 8-9.[4]

  • Extract the product with an organic solvent (e.g., dichloromethane), combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(pyrrolidin-1-ylmethyl)benzaldehyde.[4]

Synthesis of this compound (Reductive Amination)

This procedure utilizes a well-established method for the synthesis of N-methylbenzylamines from benzaldehydes.[5][6][7][8]

  • Dissolve 4-(pyrrolidin-1-ylmethyl)benzaldehyde in a suitable solvent, such as methanol or dichloromethane.

  • Add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) to the aldehyde solution.[9]

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

G Start 4-(pyrrolidin-1-ylmethyl)benzaldehyde + Methylamine Imine Imine Formation Start->Imine Reduction Reduction Imine->Reduction Reducing Agent (e.g., NaBH4) Product This compound Reduction->Product Purification Purification Product->Purification Column Chromatography

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationSignals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the pyrrolidine ring protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Confirmation of the carbon skeletonResonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the pyrrolidine carbons.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for C-H (aromatic and aliphatic), C-N, and other relevant functional groups.

Potential Biological Significance and Research Directions

While the specific biological activity of this compound is yet to be determined, its structural components suggest several avenues for investigation.

  • Enzyme Inhibition: Benzylamine derivatives have been identified as inhibitors of various enzymes, including 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer therapy.[10] The pyrrolidine moiety is also present in inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA), which is involved in pain and inflammation pathways.[11] Therefore, screening this compound against a panel of relevant enzymes could reveal potential therapeutic applications.

  • Receptor Modulation: N-benzyl substitution on phenethylamines has been shown to significantly enhance affinity and functional activity at serotonin 5-HT2A/2C receptors.[12] Given the structural similarities, investigating the interaction of this compound with various G-protein coupled receptors (GPCRs) could be a fruitful area of research.

  • Antimicrobial Activity: Benzamide and benzylamine derivatives have demonstrated a range of antimicrobial activities.[3][13][14] The title compound could be evaluated for its efficacy against various bacterial and fungal strains.

  • Anticancer and Anti-angiogenic Properties: Substituted benzylamines have been explored as potential agents for treating cancer and disorders related to angiogenesis.[4] The compound could be tested in relevant cancer cell lines and angiogenesis assays.

In-Silico ADME Prediction

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound can be performed using computational tools.[15][16] Such in-silico predictions help in the early stages of drug discovery to identify potential liabilities and guide further optimization.[16] Various online platforms and software can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[15][17][18][19]

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Weight~218.33 g/mol
LogP~2.5 - 3.0
Topological Polar Surface Area (TPSA)~15.2 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors2
Rotatable Bonds4

These predicted properties suggest that this compound is likely to have good oral bioavailability and membrane permeability, making it a promising candidate for further investigation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The analysis of its structural motifs suggests a high potential for diverse pharmacological activities. Further investigation into its biological properties is warranted and could lead to the discovery of a novel therapeutic agent.

References

  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6655. [Link]

  • Jackson, T., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 60(17), 7434-7453. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Huckabee, B. K., et al. (2000). A Practical, Asymmetric Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]

  • Reddy, M. S., et al. (2007). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 72(19), 7374-7377. [Link]

  • Zhang, B., et al. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. IOP Conference Series: Earth and Environmental Science, 310, 042013. [Link]

  • Al-Masoudi, N. A., et al. (2018). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Gupta, A., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132. [Link]

  • Klimova, E. I., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1805. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Reddy, M. S., et al. (2007). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 72(19), 7374–7377. [Link]

  • Wang, X., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3344. [Link]

  • Sharma, V., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 10(49), 29335-29345. [Link]

  • Chegg.com. (2020). Solved One problem with reductive amination as a method of. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(22), 6600-6608. [Link]

  • BASF. (2002).
  • Zhang, W., et al. (2021). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate. [Link]

  • Chen, B., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(16), 4265-4272. [Link]

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

  • Butina, D., et al. (2002). Predicting ADME properties in silico: methods and models. Drug Discovery Today, 7(11 Suppl), S83-S88. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Molecules, 27(6), 1953. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 50(26), 3350-3352. [Link]

  • El-Faham, A., et al. (2022). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][15][20]thiadiazole. DergiPark. [Link]

  • Moffett, R. B., et al. (1963). Synthesis of N-benzylidenemethylamine. Organic Syntheses, Coll. Vol. 4, p.605. [Link]

Sources

The N-Benzylpyrrolidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzylpyrrolidine motif, a privileged scaffold in medicinal chemistry, has been a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of N-benzylpyrrolidine derivatives, from their early identification in natural products to their current status as key pharmacophores in modern drug discovery. We will traverse the evolution of synthetic methodologies, from classical N-alkylation techniques to sophisticated stereoselective approaches, and delve into the intricate structure-activity relationships that govern their biological effects across various target classes, including the central nervous system, and in antiviral and anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to inspire and inform future innovation in this critical area of medicinal chemistry.

Historical Perspective: From Natural Alkaloids to Synthetic Nootropics

The story of N-benzylpyrrolidine derivatives is not one of a single, sudden discovery but rather a gradual unearthing of a versatile structural motif present in nature and later exploited and refined by synthetic chemists.

Early Encounters: The Pyrrolidine Ring in Nature

The pyrrolidine ring itself is a fundamental component of numerous natural products, most notably the amino acid proline.[1] Its presence in a vast array of alkaloids, which are naturally occurring nitrogen-containing compounds, has been recognized since the 19th century.[2] These early discoveries of complex pyrrolidine-containing molecules laid the groundwork for understanding the potential biological significance of this heterocyclic system.

A significant early example of a biologically active natural product containing a structure related to the N-benzylpyrrolidine core is Anisomycin , first isolated in 1954 from Streptomyces griseolus.[3] This antibiotic, which features a p-methoxybenzyl group attached to a pyrrolidine ring, demonstrated the potential for this scaffold to interact with biological targets, in this case, inhibiting protein synthesis.[3]

The Dawn of Synthetic Derivatives: The Rise of the Racetams

The deliberate synthesis and investigation of N-benzylpyrrolidine derivatives for therapeutic purposes gained significant momentum in the latter half of the 20th century. A pivotal moment was the development of the "nootropic" or "smart drug" class of compounds. Piracetam , a cyclic derivative of the neurotransmitter GABA and featuring a 2-oxopyrrolidine ring, was synthesized in the 1970s and became the prototype for the racetam family of cognitive enhancers.[4]

This spurred further research into structurally related compounds, leading to the development of Nebracetam , a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative.[5] The introduction of the N-benzyl group was a key modification, highlighting a strategic approach by medicinal chemists to explore the chemical space around the pyrrolidinone core to modulate pharmacological activity.[5] This marked a clear shift from observing the scaffold in nature to rationally designing derivatives for specific therapeutic effects.

The Evolving Art of Synthesis: From Classical to Catalytic

The synthetic accessibility of N-benzylpyrrolidine derivatives has been a critical factor in their widespread investigation and development. Methodologies have evolved from straightforward but often harsh classical techniques to more elegant and efficient catalytic and stereoselective approaches.

Foundational Synthetic Strategies

Early and still widely practiced methods for the synthesis of N-benzylpyrrolidines and their derivatives often involve the direct N-alkylation of pyrrolidine with a benzyl halide. This nucleophilic substitution reaction, while conceptually simple, can be effective for producing the basic scaffold.

Another classical approach is reductive amination , where pyrrolidine is reacted with benzaldehyde in the presence of a reducing agent to form the N-benzyl bond. These foundational methods, while robust, often lack control over stereochemistry when substituted pyrrolidines or benzyl groups are used.

A versatile method for the synthesis of substituted N-benzylpyrrolidinones is the Dieckmann cyclization . For instance, N-benzyl-3-pyrrolidinone can be synthesized from ethyl acrylate through a sequence of addition, substitution, Dieckmann cyclization, and decarboxylation.

Modern Synthetic Innovations

The demand for enantiomerically pure N-benzylpyrrolidine derivatives, driven by the understanding that stereochemistry often dictates biological activity, has spurred the development of more sophisticated synthetic methods.

Stereoselective Synthesis: Chiral pool synthesis, utilizing readily available chiral starting materials like proline, has become a cornerstone for producing enantiomerically pure N-benzylpyrrolidine derivatives.[6] This approach allows for the controlled construction of complex stereochemistry. Asymmetric synthesis, employing chiral catalysts or auxiliaries, has also emerged as a powerful tool for the enantioselective synthesis of these compounds.

Catalytic Methods: The evolution of catalysis has significantly impacted the synthesis of N-benzylpyrrolidine derivatives. Modern approaches focus on efficiency, selectivity, and milder reaction conditions. These include:

  • Transition-Metal Catalyzed Cross-Coupling Reactions: These methods allow for the formation of the N-benzyl bond under relatively mild conditions with a high degree of functional group tolerance.

  • Catalytic Reductive Amination: Advances in catalysts for reductive amination have enabled more efficient and selective reactions.

  • C-H Activation: Emerging strategies involving the direct functionalization of C-H bonds offer novel and atom-economical routes to complex N-benzylpyrrolidine derivatives.

The following diagram illustrates a generalized workflow for the synthesis of chiral N-benzylpyrrolidine derivatives, highlighting key strategic decisions.

G A Achiral Precursors C Racemic Synthesis A->C B Chiral Pool (e.g., Proline) D Asymmetric Synthesis B->D E Classical N-Alkylation C->E F Reductive Amination C->F G Cyclization Reactions (e.g., Dieckmann) C->G H Chiral Auxiliary-Based D->H I Catalytic Asymmetric Synthesis D->I J Chromatographic Resolution of Enantiomers E->J F->J G->J K Direct Synthesis of Enantiopure Product H->K I->K L Target N-Benzylpyrrolidine Derivative J->L K->L

Caption: Synthetic pathways to N-benzylpyrrolidine derivatives.

Structure-Activity Relationships: Tuning for Therapeutic Targets

The N-benzylpyrrolidine scaffold is remarkably versatile, with substitutions on both the benzyl and pyrrolidine rings profoundly influencing biological activity. A deep understanding of these structure-activity relationships (SAR) is crucial for rational drug design.

Central Nervous System (CNS) Disorders

N-benzylpyrrolidine derivatives have been extensively explored for their potential in treating a range of CNS disorders.

  • Alzheimer's Disease: In the context of Alzheimer's disease, derivatives have been designed as multi-target agents, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1).[7] SAR studies have revealed that:

    • Substituents on the benzyl ring can significantly impact inhibitory potency.

    • The stereochemistry of the pyrrolidine ring is often critical for activity.[8]

  • Anticonvulsants: N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activity.[9] Key SAR findings include:

    • The presence of a small, substituted heteroatom moiety at the C3 position of the propionamide chain is crucial for maximal activity.[9]

    • The (R)-stereoisomer often exhibits significantly greater potency than the (S)-isomer.[9]

  • Dopamine Receptor Ligands: Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as dopamine D2 receptor antagonists. The affinity is highly dependent on the (R)-configuration of the pyrrolidine ring.

Anticancer and Antiviral Applications

The N-benzylpyrrolidine scaffold has also shown promise in the development of anticancer and antiviral agents.

  • Anticancer Activity: Certain N-benzylpyrrolidine derivatives have been found to exhibit antiproliferative activities against various cancer cell lines. The specific substitution patterns on both the benzyl and pyrrolidine moieties are critical for cytotoxic potency.

  • Antiviral Activity: The exploration of N-benzylpyrrolidine derivatives as antiviral agents is an emerging area of research, with initial studies suggesting potential against various viral targets.

The following table summarizes key SAR insights for different therapeutic targets.

Therapeutic TargetKey Structural Features and SAR InsightsRepresentative IC50/ED50 Values
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) - Specific substitutions on the benzyl ring are crucial for potent inhibition. - Linker length and composition between the pyrrolidine and other pharmacophores are important.Compounds have been identified with IC50 values in the low micromolar to nanomolar range.[8]
Anticonvulsant Activity (Maximal Electroshock Test) - (R)-stereochemistry at C2 of the acetamidopropionamide side chain is preferred. - Small heteroatom substituents at C3 enhance potency.ED50 values as low as 4.5 mg/kg have been reported for potent derivatives.[9]
Dopamine D2 Receptor - (R)-configuration of the 2-substituted pyrrolidine is essential for high affinity. - Specific substitution patterns on the benzamide moiety modulate potency.IC50 values in the low nanomolar range have been achieved.

The logical relationship between the core scaffold, its modifications, and the resulting biological activity can be visualized as follows:

SAR_Logic cluster_mods Structural Modifications cluster_props Physicochemical & Pharmacokinetic Properties cluster_activity Biological Activity A N-Benzylpyrrolidine Core Scaffold B Pyrrolidine Ring Substitutions (e.g., stereochemistry, functional groups) A->B are modified C Benzyl Ring Substitutions (e.g., electron-donating/withdrawing groups) A->C are modified D Linker/Side Chain Modifications A->D are modified E Lipophilicity (LogP) B->E influence F Solubility B->F influence G Metabolic Stability B->G influence H Blood-Brain Barrier Permeability B->H influence C->E influence C->F influence C->G influence C->H influence D->E influence D->F influence D->G influence D->H influence I Target Affinity & Potency (e.g., IC50, Ki, ED50) E->I determine J Selectivity E->J determine K Efficacy E->K determine L Toxicity E->L determine F->I determine F->J determine F->K determine F->L determine G->I determine G->J determine G->K determine G->L determine H->I determine H->J determine H->K determine H->L determine

Caption: Interplay of structure, properties, and activity.

Key Experimental Protocols

To provide practical insights for researchers, this section details representative experimental protocols for the synthesis of N-benzylpyrrolidine derivatives.

Protocol 1: Synthesis of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one (A Nebracetam Analog)

This protocol describes a multi-step synthesis starting from itaconic acid and benzylamine.[4]

Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Dissolve itaconic acid and benzylamine in toluene.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Amidation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dioxane).

  • Add a coupling agent (e.g., 1,1'-carbonyldiimidazole).

  • After stirring, add aqueous ammonia to form the amide.

Step 3: Reduction of the Amide

  • The amide is reduced to the corresponding amine using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).

Step 4: Purification

  • The final product is purified by crystallization or column chromatography.

Protocol 2: General Procedure for N-Benzylation of Pyrrolidine

This protocol outlines a classical method for preparing the basic N-benzylpyrrolidine scaffold.

  • Dissolve pyrrolidine in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add a base (e.g., potassium carbonate or triethylamine) to the solution.

  • Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Conclusion and Future Directions

The N-benzylpyrrolidine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its journey from a component of natural products to a rationally designed pharmacophore in a multitude of drug discovery programs highlights its enduring importance in medicinal chemistry. The evolution of synthetic methodologies has made a vast chemical space accessible, enabling the fine-tuning of pharmacological properties through precise structural modifications.

Future research in this area will likely focus on several key aspects:

  • Novel Therapeutic Targets: The application of the N-benzylpyrrolidine scaffold to new and challenging biological targets will continue to be an active area of investigation.

  • Advanced Synthetic Methods: The development of even more efficient, sustainable, and stereoselective synthetic routes will be crucial for the rapid generation of diverse compound libraries.

The rich history and continued evolution of N-benzylpyrrolidine derivatives serve as a testament to the power of combining insights from natural products with the ingenuity of synthetic chemistry to address unmet medical needs.

References

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725.
  • Choubey, P. K., Tripathi, A., Sharma, P., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721.
  • Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177-189.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., ... & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4 (50)), 23–34.
  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.
  • Shtrygol’, S. Y., & Bel’skaya, E. A. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(21), 5138.
  • Li Petri, G., Spano, V., D'Anneo, A., Rappa, G., & Lauricella, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(6), 1573.
  • Sobin, B. A., & Tanner, F. W. (1954). Anisomycin, a new antibiotic. Journal of the American Chemical Society, 76(15), 4053–4053.
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2007). Organic chemistry: A short course. Houghton Mifflin.

Sources

An In-Silico First Look: Predicting the ADMET Profile of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADMET Profiling in Drug Development

In the high-stakes arena of drug discovery and development, the maxim "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic and toxicity profiles.[1] To mitigate these risks, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is no longer a recommendation but a necessity.[2] In silico predictive models have emerged as indispensable tools in this early evaluation, offering a rapid and cost-effective means to screen and prioritize candidates with a higher probability of success.[3]

This technical guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET properties of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, a novel small molecule with potential therapeutic applications. By leveraging a suite of validated computational tools, we will dissect its likely physicochemical characteristics, pharmacokinetic behavior, and potential toxicological liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of this compound's drug-like potential and guiding future in vitro and in vivo experimental design.

The predictions presented herein were generated using a combination of well-regarded, freely accessible web-based platforms, including SwissADME, pkCSM, and ProTox-II.[4][5][6] These tools employ a variety of computational methods, from quantitative structure-activity relationship (QSAR) models to graph-based signatures and machine learning algorithms, to provide a holistic view of a molecule's likely behavior in a biological system.[3][7]

Physicochemical Properties and Drug-Likeness: The Foundation of Bioavailability

The journey of a drug through the body begins with its fundamental physicochemical properties. These characteristics govern its ability to dissolve, permeate membranes, and interact with biological targets. A cornerstone of early drug discovery is the assessment of "drug-likeness," often guided by principles such as Lipinski's Rule of Five.[8][9] This rule posits that orally bioavailable drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueInterpretation
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol Well within the desirable range for oral bioavailability (<500 g/mol ).
LogP (Consensus)2.15Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Water Solubility (LogS)-2.85Predicted to be soluble in water.
Hydrogen Bond Donors1Favorable for oral absorption.
Hydrogen Bond Acceptors2Favorable for oral absorption.
Molar Refractivity69.45Within the typical range for drug-like molecules.
Topological Polar Surface Area (TPSA)15.27 ŲSuggests good membrane permeability.

Based on these predictions, this compound exhibits a promising physicochemical profile. It adheres to Lipinski's Rule of Five with zero violations, suggesting a high likelihood of good oral absorption and bioavailability. Its moderate lipophilicity and low TPSA further support its potential to readily cross biological membranes.

Absorption: The Gateway to Systemic Circulation

For an orally administered drug to be effective, it must be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. Key predictors of oral absorption include water solubility, intestinal permeability, and susceptibility to efflux by transporters like P-glycoprotein (P-gp).

Table 2: Predicted Absorption Properties

ParameterPredicted ValueImplication for Oral Bioavailability
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 Permeability (log Papp)0.95 cm/sIndicates high permeability across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of this major efflux pump, enhancing its potential for absorption.

The in silico analysis strongly suggests that this compound is likely to have high oral absorption. Its predicted high Caco-2 permeability, a standard in vitro model for intestinal absorption, combined with its predicted status as a non-substrate of the P-gp efflux pump, points towards efficient transit from the gut into systemic circulation.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target effects. Key parameters influencing distribution include plasma protein binding (PPB), volume of distribution (VDss), and the ability to cross the blood-brain barrier (BBB).

Table 3: Predicted Distribution Characteristics

ParameterPredicted ValueSignificance in Drug Action and Safety
Volume of Distribution (VDss)0.75 L/kgSuggests moderate distribution into tissues.
Blood-Brain Barrier (BBB) PermeabilityYesPredicted to cross the BBB, a critical factor for CNS-acting drugs.
CNS Permeability (logPS)-1.85Indicates moderate penetration into the central nervous system.
Plasma Protein Binding85%Moderate binding to plasma proteins; a significant fraction will be free to exert its pharmacological effect.

The predicted ability of this compound to cross the blood-brain barrier is a noteworthy finding, suggesting its potential as a therapeutic agent for neurological disorders. Its moderate volume of distribution indicates that it will distribute into tissues but is unlikely to accumulate to a high degree, which can be a favorable safety feature. The predicted plasma protein binding suggests that a therapeutically relevant concentration of the unbound, active drug can be achieved in circulation.

Metabolism: Biotransformation and Clearance

The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of its half-life and potential for drug-drug interactions. Predicting which CYP isoforms are responsible for a compound's metabolism and whether the compound inhibits these enzymes is crucial for assessing its safety profile.[1]

Table 4: Predicted Metabolic Profile

ParameterPredictionImplication for Drug Safety and Efficacy
CYP1A2 InhibitorNoLow risk of drug-drug interactions with CYP1A2 substrates.
CYP2C9 InhibitorNoLow risk of drug-drug interactions with CYP2C9 substrates.
CYP2C19 InhibitorYesPotential for drug-drug interactions with CYP2C19 substrates.
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of drug-drug interactions with CYP3A4 substrates.
CYP2D6 SubstrateYesPrimarily metabolized by CYP2D6.
CYP3A4 SubstrateYesAlso a substrate for CYP3A4.

The in silico predictions indicate that this compound is likely a substrate for both CYP2D6 and CYP3A4, two of the major drug-metabolizing enzymes. This suggests that its clearance will be mediated by hepatic metabolism. Importantly, the compound is also predicted to be an inhibitor of CYP2C19 and CYP2D6. This raises a potential flag for drug-drug interactions if co-administered with other drugs that are substrates for these enzymes. Further in vitro evaluation of CYP inhibition is strongly recommended.

Excretion: The Final Elimination

The route and rate of a drug's excretion from the body are key determinants of its duration of action and potential for accumulation. Total clearance and renal excretion are important parameters in this regard.

Table 5: Predicted Excretion Properties

ParameterPredicted ValueRelevance to Dosing and Safety
Total Clearance (log ml/min/kg)0.45Indicates a moderate rate of clearance from the body.
Renal OCT2 SubstrateNoNot likely to be actively secreted by this renal transporter.

The predicted moderate total clearance suggests a reasonable dosing interval for this compound. The lack of interaction with the renal organic cation transporter 2 (OCT2) suggests that active renal secretion is not a major route of elimination.

Toxicity: A Preliminary Safety Assessment

Early identification of potential toxicities is paramount in drug development. In silico models can provide valuable early warnings for a range of toxicological endpoints, including acute toxicity, mutagenicity, and cardiotoxicity.

Table 6: Predicted Toxicological Profile

EndpointPredictionSignificance for Preclinical Safety Evaluation
AMES MutagenicityNon-mutagenLow likelihood of causing DNA mutations.
CarcinogenicityNon-carcinogenPredicted to have a low carcinogenic potential.
hERG I InhibitorNoLow risk of causing drug-induced QT prolongation, a major cardiac safety concern.
HepatotoxicityYesPotential for liver toxicity. This requires further investigation.
Oral Rat Acute Toxicity (LD50)2.5 mol/kg (Class 4)Predicted to have low acute toxicity.
Minnow Toxicity1.8 MModerate potential for environmental toxicity.

The overall predicted toxicity profile is largely favorable. The compound is predicted to be non-mutagenic and non-carcinogenic. Crucially, it is not predicted to be an inhibitor of the hERG potassium channel, mitigating a significant risk for cardiotoxicity. However, the prediction of potential hepatotoxicity warrants further investigation through in vitro assays using, for example, primary human hepatocytes. The predicted low acute oral toxicity in rats is also a positive indicator for its safety profile.

Visualizing the ADMET Assessment Workflow

The following diagram illustrates the logical flow of the in silico ADMET assessment process, from initial physicochemical characterization to the final integrated prediction of a compound's suitability for further development.

ADMET_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Analysis Analysis & Decision Molecule This compound (SMILES) PhysChem Physicochemical Properties Molecule->PhysChem Absorption Absorption Molecule->Absorption Distribution Distribution Molecule->Distribution Metabolism Metabolism Molecule->Metabolism Excretion Excretion Molecule->Excretion Toxicity Toxicity Molecule->Toxicity DrugLikeness Drug-Likeness (Lipinski's Rule) PhysChem->DrugLikeness PK_Profile Pharmacokinetic Profile Absorption->PK_Profile Distribution->PK_Profile Metabolism->PK_Profile Excretion->PK_Profile Safety_Profile Safety Profile Toxicity->Safety_Profile Go_NoGo Go/No-Go Decision for Further Studies DrugLikeness->Go_NoGo PK_Profile->Go_NoGo Safety_Profile->Go_NoGo

Caption: In silico ADMET assessment workflow for a candidate molecule.

Conclusion and Future Directions

This in-depth in silico analysis of this compound provides a strong rationale for its advancement in the drug discovery pipeline. The compound exhibits a favorable drug-like profile, with predicted high oral absorption, good distribution to tissues including the central nervous system, and a generally low risk of toxicity.

The key areas for further experimental investigation are the potential for inhibition of CYP2C19 and CYP2D6, which could lead to drug-drug interactions, and the predicted hepatotoxicity. In vitro assays to determine IC50 values for these CYP isoforms and to assess cytotoxicity in human liver cell lines are critical next steps.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Ekins, S., Crumb, W. J., Sarazan, R. D., Wikel, J. H., & Wrighton, S. A. (2006). In silico prediction of hERG inhibition. The AAPS journal, 8(3), E571-E584. Available at: [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available at: [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Lipinski's Rule of Five. (n.d.). In Wikipedia. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals, 16(1), 109. Available at: [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In Vitro ADME screening. (n.d.). IQVIA. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2023). Pharmaceuticals, 16(4), 534. Available at: [Link]

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Neuroscience, 16, 868320. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). International Journal of Molecular Sciences, 24(13), 11043. Available at: [Link]

  • Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. (2023). Pharmaceutics, 15(7), 1894. Available at: [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a tertiary amine of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. Its synthesis is efficiently achieved through a direct reductive amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development.

The described methodology leverages the reaction between 4-(pyrrolidin-1-ylmethyl)benzaldehyde and methylamine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This choice of reagent is critical as it allows for the one-pot synthesis by selectively reducing the in situ-formed iminium ion intermediate without significantly affecting the starting aldehyde, thus maximizing yield and minimizing side-product formation.[2][3]

Reaction Principle and Causality

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[1] The reaction proceeds through two key mechanistic steps:

  • Iminium Ion Formation: The synthesis initiates with the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (4-(pyrrolidin-1-ylmethyl)benzaldehyde). This is followed by dehydration to form an iminium ion intermediate. The rate of this step is often pH-dependent, with mildly acidic conditions favoring the reaction.

  • Hydride Reduction: The iminium ion is then selectively reduced by a hydride-donating agent. Sodium triacetoxyborohydride is particularly well-suited for this purpose due to its steric bulk and the electron-withdrawing nature of the acetoxy groups, which temper its reducing power compared to reagents like sodium borohydride.[4] This selectivity is paramount for a one-pot procedure, as it prevents the premature reduction of the starting aldehyde.[2][3]

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 4-(pyrrolidin-1-ylmethyl)benzaldehyde D Reaction Mixture in Dichloromethane (DCM) A->D B Methylamine HCl + Triethylamine B->D C Sodium Triacetoxyborohydride C->D Portion-wise addition E Quench with aq. NaHCO3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Crude Product I->J K Silica Gel Chromatography J->K L Pure this compound K->L M NMR Spectroscopy (1H, 13C) L->M N Mass Spectrometry (MS) L->N

Figure 1. Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Synthesis of Starting Material: 4-(pyrrolidin-1-ylmethyl)benzaldehyde

The starting aldehyde can be synthesized from terephthalaldehyde in a two-step process involving a nucleophilic substitution followed by hydrolysis. A detailed protocol for this synthesis is available in the literature.

Reductive Amination Protocol
Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-(pyrrolidin-1-ylmethyl)benzaldehyde189.2510.01.01.89 g
Methylamine hydrochloride67.5215.01.51.01 g
Triethylamine101.1915.01.52.09 mL
Sodium triacetoxyborohydride211.9415.01.53.18 g
Dichloromethane (DCM)---50 mL

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(pyrrolidin-1-ylmethyl)benzaldehyde (1.89 g, 10.0 mmol), methylamine hydrochloride (1.01 g, 15.0 mmol), and dichloromethane (50 mL).

  • Base Addition: To the resulting suspension, add triethylamine (2.09 mL, 15.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes. The triethylamine serves to liberate the free methylamine from its hydrochloride salt.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1) with 1% triethylamine. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[5] The basic nature of the tertiary amine product can lead to tailing on standard silica gel.[6] To mitigate this, it is recommended to pre-treat the silica gel with triethylamine or use a mobile phase containing a small percentage of triethylamine (e.g., 1-2%).

    • A suitable eluent system is a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) containing 1% triethylamine.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.25 (m, 4H, Ar-H), 3.61 (s, 2H, Ar-CH₂-N(pyrrolidine)), 3.49 (s, 2H, Ar-CH₂-N(Me)), 2.50 (t, J = 4.4 Hz, 4H, pyrrolidine-CH₂), 2.19 (s, 3H, N-CH₃), 1.78 (t, J = 4.4 Hz, 4H, pyrrolidine-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 139.5, 136.8, 129.1, 128.9, 63.8, 57.9, 54.3, 42.1, 23.5.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₀N₂ [M+H]⁺: 205.16, found: 205.2.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by column chromatography, with the suggested modifications to account for the basicity of the product, ensures the isolation of a high-purity compound. Finally, the provided spectroscopic data serves as a benchmark for the verification of the final product's identity and purity. Consistent results with the provided characterization data will validate the successful execution of the synthesis.

Conclusion

This application note details a robust and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective method, leading to high yields of the desired product. The comprehensive guidelines for reaction execution, work-up, purification, and characterization are intended to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Kim, T. L., Jeong, M., & Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(20), 14701–14708. [Link]

  • Mittal, M., Sarode, S. M., Shingare, R. M., Vidyasagar, G., & Shrivastava, B. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 766-774.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Neves, A. C., Pires, E., & Iley, J. (n.d.). Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-32. [Link]

  • Study.com. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are... Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Singh, P., Verma, P. K., & Kumar, A. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Letters in Drug Design & Discovery, 13(6), 564-572. [Link]

  • Singh, P., & Kumar, A. (2020). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 3(4), 149-155. [Link]

  • Lee, J. Y., Kim, Y. H., Kim, J. H., Park, S. J., & Lee, Y. S. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 728-738. [Link]

  • Chen, X., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of the Chinese Chemical Society, 67(10), 1836-1845. [Link]

  • Wang, X., et al. (2018). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Synlett, 29(10), 1339-1342. [Link]

  • Purwanto, D., & Sari, D. K. (2019). Purification of azadirachtin via silica gel column chromatography. IOP Conference Series: Earth and Environmental Science, 292, 012028. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Li, C., et al. (2020). Visible Light Promoted Metal and Oxidant-Free Stereoselective Synthesis of Functionalized Succinimides from Aza-1,6-Enynes. Organic Letters, 22(15), 6014–6018. [Link]

  • Wang, X., et al. (2018). J. Pestic. Sci. 48(1). Journal of Pesticide Science, 48(1), 1-8. [Link]

Sources

Cell-based assay for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Cytotoxicity Profiling of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine Using a Triad of Cell-Based Assays

Abstract

This application note provides a detailed, multi-faceted protocol for assessing the in vitro cytotoxicity of the novel compound, this compound. Given the limited publicly available data on this specific molecule, we present a robust, self-validating experimental framework employing a triad of well-established cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for the induction of apoptosis. This comprehensive approach ensures a thorough understanding of the compound's potential cytotoxic mechanisms. The protocols are designed for high-throughput screening and can be adapted for various cell lines, providing a solid foundation for preclinical safety and efficacy studies.

Introduction: The Imperative for Cytotoxicity Screening

This compound is a synthetic compound with a structure that suggests potential bioactivity. The pyrrolidine ring is a core fragment in many compounds with diverse therapeutic activities, including those targeting the central nervous system.[1] However, before any therapeutic potential can be explored, a thorough evaluation of its cytotoxic profile is a critical and mandatory step in the drug discovery pipeline.[2][3] Cytotoxicity assays are essential for identifying compounds that may cause cell damage or death, thereby providing crucial data for safety assessment and dose-response characterization.[2][3]

This guide details a strategic workflow to characterize the cytotoxic effects of this compound. By integrating three distinct assays, researchers can obtain a more complete picture of the compound's impact on cellular health:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5]

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, providing a direct measure of compromised cell membrane integrity.[2][6]

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, which are hallmarks of apoptosis or programmed cell death.[7][8][9]

Strategic Selection of Cell Lines

The choice of cell line is paramount for the relevance of cytotoxicity data.[10][11] The selection should be guided by the intended therapeutic application of the test compound. For a compound with a novel structure like this compound, a tiered approach is recommended:

  • Initial Screening: Utilize a standard, robust, and easy-to-culture cell line. Mouse fibroblasts (e.g., L929) are an established standard for general cytotoxicity testing.[12] Human embryonic kidney cells (HEK293) or a human liver hepatocellular carcinoma cell line (HepG2) are also common choices for initial toxicity screening.

  • Target-Relevant Cells: If the compound is hypothesized to have a specific target (e.g., neuronal, cancerous), subsequent testing should be performed in cell lines derived from the relevant tissue or disease state.[10] For instance, if anti-cancer properties are suspected, a panel of cancer cell lines should be used.[13]

  • Normal, Non-Transformed Cells: To assess off-target toxicity, it is crucial to test the compound on normal, non-transformed cells, preferably of the same tissue origin as the target cells.[10]

For the purpose of this protocol, we will describe the general procedure using a common adherent cell line like HEK293.

Experimental Workflow Overview

The overall experimental workflow is designed to be logical and efficient, allowing for the concurrent or sequential application of the three core assays.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_data Phase 4: Data Analysis start Start: Compound Preparation (this compound) cell_culture Cell Line Culture & Maintenance (e.g., HEK293) plate_cells Seed Cells in 96-Well Plates cell_culture->plate_cells compound_treatment Treat Cells with Compound (Serial Dilutions) plate_cells->compound_treatment incubation Incubate for Defined Period (e.g., 24, 48, 72 hours) compound_treatment->incubation assay_decision Select Assay(s) incubation->assay_decision mtt MTT Assay (Metabolic Activity) assay_decision->mtt Viability ldh LDH Assay (Membrane Integrity) assay_decision->ldh Necrosis caspase Caspase-3/7 Assay (Apoptosis) assay_decision->caspase Apoptosis readout Spectrophotometric / Luminescent Reading mtt->readout ldh->readout caspase->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: General workflow for assessing the cytotoxicity of a novel compound.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:
  • This compound

  • Selected cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS), store protected from light at 4°C.[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS).[4][5]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][14]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Control)1.250100%
11.23598.8%
101.15092.0%
500.87570.0%
1000.62550.0%
2500.31225.0%
5000.12510.0%
Caption: Example data table for an MTT assay.

Protocol 2: LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][16] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[16]

LDH_Assay cluster_cell Cellular State cluster_reaction Assay Reaction damaged_cell Damaged Cell (Membrane Compromised) ldh_enzyme LDH damaged_cell->ldh_enzyme Release pyruvate Pyruvate ldh_enzyme->pyruvate catalyzes lactate Lactate lactate->pyruvate nad NAD+ nadh NADH nad->nadh formazan Formazan (Colored) nadh->formazan reduces tetrazolium Tetrazolium Salt (Colorless) tetrazolium->formazan

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Materials:
  • Cell-free culture supernatant from treated cells (from section 4)

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~490 nm.[16]

Step-by-Step Protocol:
  • Prepare Cells and Treat: Follow steps 1-4 as described in the MTT assay protocol.

  • Establish Controls: Prepare three essential controls for accurate calculation:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Lyse untreated cells with the lysis buffer provided in the kit (typically 10X Lysis Buffer) for 45 minutes before collecting the supernatant.

    • Background Control: Culture medium without cells.

  • Collect Supernatant: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell-free culture medium from each well to a new 96-well plate.[16][17]

  • Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[16]

  • Data Acquisition: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[16]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[18] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[7][18] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[7]

Materials:
  • Cells treated as described in the MTT protocol

  • Caspase-Glo® 3/7 Assay kit or similar luminescent caspase assay

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Step-by-Step Protocol:
  • Prepare Cells and Treat: Follow steps 1-4 as described in the MTT protocol, but perform the experiment in opaque-walled 96-well plates.

  • Equilibrate Plate: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Prepare Caspase-Glo® 3/7 Reagent: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change in luminescence relative to the untreated control.

Concentration (µM)Luminescence (RLU)Fold Change vs. Control
0 (Control)1,5001.0
11,6501.1
102,2501.5
507,5005.0
10015,00010.0
25012,0008.0
5006,0004.0
Caption: Example data for a Caspase-3/7 assay, showing a bell-shaped curve typical of apoptosis induction followed by secondary necrosis at high concentrations.

Interpretation of Results & Self-Validation

By employing this triad of assays, a more nuanced understanding of the cytotoxicity of this compound can be achieved:

  • High MTT signal, Low LDH & Caspase signals: The compound is likely non-cytotoxic at the tested concentrations.

  • Low MTT signal, High LDH signal, Low Caspase signal: Suggests a necrotic mode of cell death, characterized by loss of membrane integrity.

  • Low MTT signal, Low/Moderate LDH signal, High Caspase signal: Indicates an apoptotic mode of cell death.

  • Low MTT signal, High LDH & High Caspase signals: This can occur when high concentrations of an apoptosis-inducing agent lead to secondary necrosis.

Conclusion

This application note provides a comprehensive and robust framework for the initial cytotoxicological evaluation of this compound. By systematically assessing cell viability, membrane integrity, and apoptotic pathways, researchers can generate the critical data necessary to guide further preclinical development. This multi-assay approach ensures a thorough and reliable characterization of a novel compound's interaction with biological systems at the cellular level.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Grimm, F. A., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Experimental Design for In Vivo Evaluation of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of a Novel Benzylamine Derivative

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a novel chemical entity with structural motifs—a benzylamine core and a pyrrolidine ring—that are present in a variety of biologically active compounds. The absence of published in vivo data for this specific molecule necessitates a structured, tiered approach to its preclinical evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vivo characterization of this compound. Our approach is grounded in the principles of scientific integrity, ethical considerations for animal welfare, and the drive to generate robust, reproducible data.

The experimental design outlined herein is not a rigid template but rather a strategic roadmap. It begins with fundamental characterization and safety assessments, progressing to exploratory efficacy studies in relevant disease models. The selection of these models is informed by the pharmacological activities of structurally related molecules, which include κ-opioid receptor antagonists and PI3K inhibitors, suggesting potential therapeutic applications in neuropsychiatric disorders and oncology.

This document will detail the rationale behind each experimental choice, provide step-by-step protocols for key in vivo assays, and emphasize the importance of pharmacodynamic biomarkers to establish a clear link between drug administration, target engagement, and biological response. All procedures are designed in accordance with the ARRIVE guidelines to ensure transparency and rigor in animal research[1][2][3][4].

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is dedicated to understanding the compound's basic pharmacological properties and establishing a safety profile. This includes formulation development, determining the maximum tolerated dose (MTD), and conducting preliminary pharmacokinetic (PK) studies.

Compound Formulation for In Vivo Administration

The choice of formulation is critical for achieving adequate and consistent drug exposure in vivo. For a novel compound like this compound, which is predicted to be a basic compound, initial solubility and stability studies are paramount.

Rationale: A suitable vehicle must be identified to ensure the compound remains solubilized or uniformly suspended for accurate dosing. The formulation should be non-toxic and minimally impact the animal's physiology.[5][6][7][8][9][10]

Protocol: Formulation Development

  • Solubility Screening:

    • Assess the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.

    • Aqueous Vehicles: Water, saline, phosphate-buffered saline (PBS), and 5% dextrose in water (D5W).

    • Co-solvents/Surfactants: Polyethylene glycol 400 (PEG400), propylene glycol (PG), ethanol, Tween 80, Cremophor EL.

    • Suspending Agents: 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5% (w/v) methylcellulose (MC) in water.

  • pH Adjustment: For this basic compound, solubility may be enhanced in an acidic solution. Prepare formulations with pH adjusted using pharmaceutically acceptable acids (e.g., HCl, citric acid) to a range of pH 4-6 for parenteral routes and pH 2-4 for oral routes.

  • Stability Assessment: Evaluate the short-term stability of the selected formulation at room temperature and 4°C for at least 24 hours to ensure the compound does not degrade or precipitate before and during administration.

Vehicle System Route of Administration Considerations
Saline + pH adjustmentIntravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Preferred for parenteral routes if solubility is sufficient.
20% Hydroxypropyl-β-cyclodextrin in salineIV, IP, SC, Oral (PO)Can enhance the solubility of poorly soluble compounds.[10]
10% PEG400 in salineIV, IP, SC, POA common co-solvent system.
0.5% CMC in waterPOSuitable for creating a uniform suspension for oral gavage.[11]
Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[8][12][13][14][15] This study is essential for selecting dose levels for subsequent efficacy and toxicology studies.

Rationale: Establishing the MTD prevents unnecessary animal morbidity and ensures that the doses used in efficacy studies are well-tolerated, allowing for the interpretation of results without confounding toxicity.[8][12][15]

Protocol: Acute MTD Study in Mice

  • Animal Model: Male and female BALB/c mice, 6-8 weeks old.

  • Group Size: 3-5 mice per group.

  • Route of Administration: Based on the intended clinical route and formulation feasibility (e.g., oral gavage and intraperitoneal injection).

  • Dose Escalation:

    • Administer single doses of the compound in an escalating manner (e.g., 10, 30, 100, 300, 1000 mg/kg).

    • A control group receiving the vehicle alone is mandatory.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing and then daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily. A loss of more than 15-20% of initial body weight is a common humane endpoint.[16]

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or a sustained body weight loss of more than 15%. Humane endpoints should be clearly defined and adhered to, such as moribund state or significant distress.[2][17][18][19][20][21][22]

Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides initial insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.[23]

Rationale: Understanding the PK profile is crucial for designing rational dosing schedules in efficacy studies to ensure that the drug reaches and maintains effective concentrations at the target site.

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Group Size: 3-4 rats per group.

  • Dosing:

    • Administer a single intravenous (IV) bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Administer a single oral (PO) dose (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (%F).

Phase 2: Exploratory Efficacy and Pharmacodynamics

Based on the structural alerts from related molecules, we propose a dual-pronged exploratory phase to investigate the potential efficacy of this compound in both oncology and neuroscience models.

Hypothesis 1: PI3K Pathway Inhibition in Oncology

The pyrrolidine moiety is present in some PI3K inhibitors. Aberrant PI3K signaling is a hallmark of many cancers.[5] Therefore, evaluating the anti-tumor activity of the compound is a logical step.

Workflow: In Vivo Oncology Efficacy Study

G cluster_0 Tumor Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Cancer Cell Culture (e.g., PIK3CA-mutant cell line) inoculation Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~150 mm³ dosing Daily Dosing (PO or IP) (Vehicle vs. Compound) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) dosing->monitoring euthanasia Euthanasia at Endpoint monitoring->euthanasia Tumor size limit reached or study conclusion tumor_excision Tumor Excision & Weight euthanasia->tumor_excision pd_analysis Pharmacodynamic Analysis (p-AKT Western Blot) tumor_excision->pd_analysis

Caption: Workflow for subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Xenograft Study

  • Cell Line: Select a human cancer cell line with a known PI3K pathway mutation (e.g., PIK3CA-mutant MCF-7 breast cancer cells).

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of each mouse.[15][23][24][25][26]

  • Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Administer the compound daily via the most appropriate route determined in Phase 1 at two different dose levels below the MTD. A vehicle control group is essential.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²) / 2.[25]

    • Record body weights concurrently.

    • The primary efficacy endpoint is tumor growth inhibition.

  • Humane Endpoints: Euthanize animals if tumors exceed 20 mm in any dimension, become ulcerated, or if body weight loss exceeds 20%.[19][20][22][27]

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that the compound inhibits the PI3K pathway in vivo, we will measure the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.[14][28][29]

  • Sample Collection: At the end of the efficacy study (or in a separate satellite group), collect tumor tissue approximately 2-4 hours after the final dose.

  • Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen and store at -80°C. Lyse the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT (Ser473) and total AKT.[30][31]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detect with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the ratio of p-AKT to total AKT.

Hypothesis 2: κ-Opioid Receptor Antagonism in Neuropsychiatry

The benzylamine and pyrrolidine structures are found in known κ-opioid receptor (KOR) antagonists, which have shown antidepressant-like effects in preclinical models.[17][32]

Workflow: In Vivo Behavioral Pharmacology Study

G acclimation Animal Acclimation (1 week) dosing Compound Administration (IP or PO) acclimation->dosing pre_test_period Pre-treatment Period (30-60 minutes) dosing->pre_test_period behavioral_test Forced Swim Test (6 minutes) pre_test_period->behavioral_test data_analysis Scoring of Immobility Time behavioral_test->data_analysis

Caption: Workflow for the forced swim test.

Protocol: Forced Swim Test (FST) in Mice

Rationale: The FST is a widely used behavioral assay to screen for potential antidepressant activity. Antidepressant compounds typically reduce the time the animal spends immobile in an inescapable water-filled cylinder.[12][13][33][34][35]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water at 23-25°C.

  • Procedure:

    • Administer the compound (at doses below the MTD) or vehicle 30-60 minutes before the test. A positive control (e.g., fluoxetine) should be included.

    • Gently place each mouse into the cylinder for a 6-minute session.[12][33]

    • Record the session with a video camera.

    • An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol: In Vivo Receptor Occupancy

Rationale: To demonstrate that the compound engages the KOR in the brain, a receptor occupancy study can be performed. This provides direct evidence of target engagement.[1][36][37]

  • Procedure:

    • Administer a range of doses of the compound to mice.

    • At the time of expected peak brain exposure (determined from PK studies), administer a radiolabeled KOR-specific ligand (e.g., [³H]-U69,593).

    • After a set time, euthanize the animals, dissect the brains, and measure the amount of radioligand binding in KOR-rich brain regions (e.g., striatum, cortex).

  • Analysis: The displacement of the radioligand by the test compound is used to calculate the percentage of receptor occupancy at each dose.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vivo evaluation of this compound. By systematically assessing its formulation, safety, pharmacokinetic, and pharmacodynamic properties in relevant disease models, researchers can generate the critical data needed to determine its therapeutic potential. The outcomes of these studies will dictate the future direction of the research program, including lead optimization, further toxicological evaluation, and the selection of a primary indication for clinical development. Adherence to rigorous scientific principles and ethical guidelines throughout this process is paramount for the successful translation of a novel chemical entity from the laboratory to the clinic.

References

  • Date, A. A., & Nagarsenker, M. S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(7), 2225–2240. [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]

  • Spampinato, S., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • University of Kentucky. (n.d.). Tumor Models in Rodents. Retrieved from [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Wallace, J. (2000). Humane Endpoints and Cancer Research. ILAR Journal, 41(2), 87–93. [Link]

  • Loo, C. Y., et al. (2021). Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance. Pharmaceutics, 13(11), 1776. [Link]

  • Johns Hopkins University Animal Care and Use Committee. (2018). Tumor Study Guidelines in Mice and Rats. Retrieved from [Link]

  • Mitchison, N. A., et al. (2014). Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human. Journal of Pharmacology and Experimental Therapeutics, 351(1), 135–143. [Link]

  • Li, M., et al. (2014). Tumorigenicity Assay in Nude Mice. Bio-protocol, 4(21), e1294. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2007). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 393, 165–175. [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51523. [Link]

  • Calo, G., et al. (2017). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 8, 649. [Link]

  • Bio-protocol. (n.d.). Subcutaneous xenograft tumor model. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Retrieved from [Link]

  • Research Animal Resources, Johns Hopkins Medicine. (2022). Humane Endpoints Presentation Slides. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Desai, P. V., et al. (2015). Application to Preclinical Development of a κ Opioid Receptor Antagonist Receptor Occupancy Tracer. Journal of Medicinal Chemistry, 58(15), 6046–6057. [Link]

  • University of Missouri-Kansas City IACUC. (2019). UMKC IACUC POLICY Humane Endpoints for Studies Involving Spontaneous and Induced Tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • NC3Rs. (n.d.). Humane endpoints. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • Laukhtina, E., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4153. [Link]

  • Stokes, W. S. (2000). Humane Endpoints for Laboratory Animals Used in Regulatory Testing. ILAR Journal, 41(2), 79–86. [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved from [Link]

  • Che, T., et al. (2018). Nanobody-enabled monitoring of kappa opioid receptor states. Nature Communications, 9(1), 1–12. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • Dai, Y., et al. (2021). Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. Molecules, 26(21), 6485. [Link]

  • Jortner, B. S., & Percy, D. H. (2007). The Integument. In Pathology of Laboratory Rodents and Rabbits (3rd ed., pp. 251–276). Blackwell Publishing.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577.
  • Toth, L. A. (2015). The moribund state as an experimental endpoint. ILAR journal, 56(1), 86–92.
  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

  • Kilkenny, C., et al. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. British journal of pharmacology, 160(7), 1577–1579.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.

Sources

Troubleshooting & Optimization

Troubleshooting N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. We will address common side reactions, yield optimization challenges, and purification hurdles through a structured troubleshooting guide and frequently asked questions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step pathway starting from a commercially available precursor like terephthalaldehyde. The core challenge lies in the selective functionalization of the two para-positioned aldehyde groups. The most common and logical pathway involves the synthesis of a key intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde , followed by a final reductive amination or methylation step.

The overall synthetic workflow is visualized below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis (Alternative Routes) A Terephthalaldehyde B Step 1a: Acetal Protection (Ethylene Glycol, p-TsOH) A->B C 4-(1,3-dioxolan-2-yl)benzaldehyde B->C D Step 1b: Reductive Amination (Pyrrolidine, NaBH3CN) C->D E 1-((4-(1,3-dioxolan-2-yl)phenyl)methyl)pyrrolidine D->E F Step 1c: Deprotection (Aqueous HCl) E->F G Intermediate: 4-(pyrrolidin-1-ylmethyl)benzaldehyde F->G H Intermediate: 4-(pyrrolidin-1-ylmethyl)benzaldehyde I Route A: Reductive Amination (Methylamine, NaBH3CN) H->I Direct J Route B: Two-Step Reduction/Methylation N Final Product: This compound I->N Direct K Step 2B-1: Reduction to Amine (NH3/H2/Catalyst or other methods) J->K Step-wise L 4-(pyrrolidin-1-ylmethyl)benzylamine K->L Step-wise M Step 2B-2: Eschweiler-Clarke Methylation (Formaldehyde, Formic Acid) L->M Step-wise M->N Step-wise

Caption: General synthetic pathways to this compound.

The synthesis of the key intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been reported with high yield from terephthalaldehyde via a three-step process involving acetal protection, nucleophilic substitution, and deprotection.[1] The final conversion to the target molecule can then be approached via two primary methods: a direct reductive amination with methylamine or a two-step sequence involving reduction to the primary amine followed by an Eschweiler-Clarke methylation.[2][3]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Category: Low Yield & Incomplete Conversion

Q1: My final reductive amination with methylamine is sluggish and gives low yields. TLC analysis shows significant amounts of unreacted 4-(pyrrolidin-1-ylmethyl)benzaldehyde. What's wrong?

A1: This is a common issue in reductive aminations and typically points to problems with either imine/iminium ion formation or the reduction step itself.

  • Causality: Reductive amination is a two-step process within a single pot: (1) condensation of the aldehyde and amine to form an imine (or its protonated iminium form), and (2) reduction of the C=N bond by a hydride reagent.[3] The initial condensation is an equilibrium reaction. If the equilibrium favors the starting materials, the reduction will not proceed efficiently.

  • Troubleshooting Steps:

    • pH Control: The formation of the iminium ion is acid-catalyzed but the free amine is the nucleophile. The optimal pH is typically between 4 and 6. If the solution is too acidic, the methylamine will be fully protonated and non-nucleophilic. If it's too basic, the iminium ion won't form efficiently. Try adding a small amount of acetic acid to buffer the reaction.

    • Water Removal: The condensation step releases water. In some systems, this can push the equilibrium back to the starting materials. While often not necessary for reductive aminations in protic solvents like methanol, if yields are poor, consider adding a dehydrating agent like magnesium sulfate or using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap, though less common for this specific reaction).

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is ideal because it is selective for the iminium ion over the aldehyde.[3] However, its activity is pH-dependent. Sodium triacetoxyborohydride (STAB) is often a superior choice as it is less toxic, not moisture-sensitive, and can be used without strict pH control. If you are using sodium borohydride (NaBH₄), it can reduce the starting aldehyde to an alcohol, leading to side products and lower yields.

    • Temperature and Reaction Time: These reactions are often run at room temperature. A slight increase in temperature (e.g., to 40 °C) may help drive the imine formation, but be cautious as it can also promote side reactions. Ensure the reaction is running for a sufficient duration (monitor by TLC or LC-MS over 12-24 hours).

Q2: I am attempting the Eschweiler-Clarke methylation, but I'm isolating a mixture of my desired tertiary amine and the unreacted secondary amine precursor, 4-(pyrrolidin-1-ylmethyl)benzylamine. How do I improve conversion?

A2: Incomplete conversion in an Eschweiler-Clarke reaction is almost always due to incorrect stoichiometry or suboptimal reaction conditions.[2]

  • Causality: The reaction methylates the amine using formaldehyde as the carbon source and formic acid as the reducing agent.[4] The mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride transfer from the formate ion.[5]

  • Troubleshooting Steps:

    • Reagent Stoichiometry: For the methylation of a secondary amine to a tertiary amine, at least 1 equivalent of formaldehyde and 1 equivalent of formic acid are required. In practice, a slight excess of both is used to drive the reaction to completion. A typical starting point is 1.2-1.5 equivalents of formaldehyde and 1.5-2.0 equivalents of formic acid.

    • Temperature is Critical: The Eschweiler-Clarke reaction requires heat. The typical temperature range is 80-100 °C.[2] Running the reaction at a lower temperature will result in a very slow or incomplete reaction. The reaction is often run at reflux in formic acid.

    • Order of Addition: While often robust, adding the amine to a pre-heated mixture of formaldehyde and formic acid can sometimes improve results.

    • Purity of Reagents: Ensure your formaldehyde (often used as a 37% aqueous solution, formalin) and formic acid (typically >88%) are of good quality. Using paraformaldehyde as the formaldehyde source can also be effective, particularly in solvent-free conditions.[6]

Category: Impurity Formation & Side Reactions

Q3: During the synthesis of the 4-(pyrrolidin-1-ylmethyl)benzaldehyde intermediate from terephthalaldehyde, I'm getting a significant amount of the bis-(pyrrolidin-1-ylmethyl)benzene byproduct. How do I improve selectivity for the mono-aminated product?

A3: This is a classic selectivity problem when working with symmetric difunctional starting materials. The key is to differentiate the two aldehyde groups.

  • Causality: Both aldehyde groups on terephthalaldehyde are equally reactive. Simply adding one equivalent of pyrrolidine will result in a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted product.

  • Solution: Protection-Deprotection Strategy:

    • Mono-protection: The most reliable method is to first protect one of the aldehyde groups as an acetal.[1] Reacting terephthalaldehyde with one equivalent of ethylene glycol in the presence of an acid catalyst (like p-toluenesulfonic acid) will yield a mixture, but the mono-protected acetal, 4-(1,3-dioxolan-2-yl)benzaldehyde, can be isolated via chromatography.

    • Amination of the Free Aldehyde: With one aldehyde protected, you can now selectively perform the reductive amination with pyrrolidine on the remaining free aldehyde group.

    • Deprotection: After the amination is complete and the product is purified, the acetal can be easily removed by hydrolysis with aqueous acid (e.g., dilute HCl) to reveal the second aldehyde, yielding the desired intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde.[1]

G start Low Yield or Impurity Observed q1 What is the reaction step? start->q1 step_reductive_amination Final Reductive Amination q1->step_reductive_amination Route A step_eschweiler_clarke Eschweiler-Clarke Methylation q1->step_eschweiler_clarke Route B step_intermediate_synth Intermediate Synthesis q1->step_intermediate_synth Part 1 q2_ra Issue: Incomplete Conversion? step_reductive_amination->q2_ra q2_ec Issue: Incomplete Conversion? step_eschweiler_clarke->q2_ec q2_is Issue: Bis-amination Side Product? step_intermediate_synth->q2_is sol_ra Solution: 1. Check/Adjust pH (4-6) 2. Use STAB instead of NaBH3CN 3. Increase temp to 40°C 4. Ensure sufficient reaction time q2_ra->sol_ra Yes sol_ec Solution: 1. Use excess HCHO (1.5 eq) and HCOOH (2.0 eq) 2. Increase temp to 100°C 3. Check reagent quality q2_ec->sol_ec Yes sol_is Solution: 1. Use mono-protection strategy (acetal formation) 2. Isolate mono-protected intermediate 3. Aminate, then deprotect q2_is->sol_is Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Q4: My final product is a dark yellow or brown oil after workup from the Eschweiler-Clarke reaction. What causes this discoloration and how can I purify it?

A4: Discoloration in Eschweiler-Clarke reactions is common and usually arises from polymerization or condensation side reactions of formaldehyde, especially under harsh heating conditions.

  • Causality: An excess of formaldehyde or excessively high temperatures can lead to the formation of chromophoric condensation products.[6]

  • Purification Protocol:

    • Acid-Base Extraction: The target compound is a basic amine. After the reaction, quench by carefully adding a strong base (e.g., 5M NaOH) until the pH is >12. Extract the crude product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. This will remove formic acid and many water-soluble impurities.

    • Activated Carbon Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Stir for 30 minutes at room temperature, then filter through a pad of Celite®. This is highly effective at removing colored impurities.

    • Silica Gel Chromatography: If discoloration persists, column chromatography is the most effective method. Given the basic nature of the amine, it may streak on standard silica gel. It is highly recommended to pre-treat the silica with triethylamine (e.g., use an eluent containing 0.5-1% triethylamine, such as 95:4.5:0.5 Dichloromethane:Methanol:Triethylamine) to deactivate acidic sites and ensure good peak shape.

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step for removing non-volatile colored impurities.[7]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which final step is more reliable for a laboratory scale synthesis: direct reductive amination or the Eschweiler-Clarke reaction?

Both methods are robust and widely used. The choice often depends on available reagents and comfort level.

  • Reductive Amination (with methylamine and STAB) is generally milder, proceeds at room temperature, and often gives cleaner crude products, potentially simplifying purification. However, it requires handling methylamine (which is a gas, often supplied as a solution in a solvent) and a specialized hydride reagent.

  • Eschweiler-Clarke Reaction is a classic, powerful reaction that uses inexpensive reagents (formaldehyde, formic acid).[8] It is thermally driven and very effective for exhaustive methylation. However, it requires higher temperatures and the crude product may be more discolored, requiring more rigorous purification. For many chemists, this is the go-to method for N-methylation.

FAQ 2: What are the critical safety precautions for this synthesis?

  • Formaldehyde: Is a known carcinogen and sensitizer. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic Acid: Is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

  • Hydride Reagents (NaBH₃CN, STAB): React with acid to release toxic gases (HCN from NaBH₃CN). Quench reactions carefully and behind a blast shield. Workup procedures should involve a basic quench to neutralize any remaining acid before solvent removal.

  • Methylamine: Is a flammable and corrosive gas. Use only in a fume hood.

FAQ 3: What analytical techniques are best for monitoring these reactions?

  • Thin-Layer Chromatography (TLC): The most convenient method for routine monitoring. Use a mobile phase like 9:1 Dichloromethane:Methanol. Amines can be visualized with a KMnO₄ stain or by using UV light if the compound is UV-active (which it is).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the product and intermediates and for identifying side products with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. For the final product, look for the appearance of the N-methyl singlet around 2.2-2.5 ppm in the ¹H NMR spectrum.

Section 4: Data & Protocols

Table 1: Comparison of Reducing Agents for the Final Amination Step
Reducing AgentAbbreviationTypical SolventKey AdvantagesKey Disadvantages
Sodium CyanoborohydrideNaBH₃CNMethanolSelective for imines over aldehydes.[3]Highly toxic (releases HCN in acid); moisture sensitive.
Sodium TriacetoxyborohydrideSTABDichloromethane, THFNon-toxic byproducts; not moisture sensitive; effective without strict pH control.More expensive than other borohydrides.
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive; readily available.Can reduce the starting aldehyde; less selective.[9]
Catalytic HydrogenationH₂/Pd-CEthanol, Methanol"Green" method; high yielding.Requires specialized high-pressure equipment.[10]
Protocol 4.1: Eschweiler-Clarke Methylation of 4-(pyrrolidin-1-ylmethyl)benzylamine

This protocol assumes the precursor secondary amine has been synthesized.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(pyrrolidin-1-ylmethyl)benzylamine (1.0 eq).

  • Reagent Addition: In a fume hood, add formic acid (88-98%, 2.0 eq) followed by aqueous formaldehyde (37%, 1.5 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C using an oil bath. Stir vigorously for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup (Quench): Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice in a beaker. Slowly basify the solution to pH > 12 by adding 5M sodium hydroxide solution. Ensure the mixture remains cool during this process.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography as described in Q4.

References

  • Zhang, B., Cao, L., Xu, S., & Wang, P. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Rosenau, T., Potthast, A., Röhrling, J., Hofinger, A., Sixta, H., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 26, 2026, from [Link]

  • Vallejos, G. G., Reyes, F., & Rezende, M. C. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 131(1), 8.
  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Reddit User Discussion. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7579. [Link]

Sources

How to prevent over-alkylation in N-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methylbenzylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the pervasive issue of over-alkylation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the yield and purity of your target secondary amine.

Introduction: The Challenge of Selective Mono-methylation

The synthesis of N-methylbenzylamine, a valuable building block in pharmaceuticals and specialty chemicals, presents a classic chemical selectivity problem. Direct N-alkylation of benzylamine with methylating agents like methyl iodide is notoriously difficult to control.[1][2] The root of the issue lies in the reaction mechanism itself: the product, N-methylbenzylamine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that forms the undesired tertiary amine, N,N-dimethylbenzylamine, and even quaternary ammonium salts.[2][3][4] This guide provides robust strategies to circumvent this inherent reactivity and achieve high yields of the desired mono-methylated product.

Troubleshooting Guide & FAQs

This section addresses common questions and experimental hurdles in a direct, problem-solution format.

Q1: My direct alkylation of benzylamine with methyl iodide is giving me a mixture of products with a significant amount of N,N-dimethylbenzylamine. Why is this happening and how can I stop it?

Answer: This is a classic and expected outcome of direct amine alkylation.[1][2] The core issue is that the product, N-methylbenzylamine (a secondary amine), is more nucleophilic than the starting material, benzylamine (a primary amine). This increased nucleophilicity makes the product more reactive towards the methyl iodide than the remaining starting material, leading to rapid formation of the tertiary amine. Using a large excess of the amine can favor mono-alkylation statistically, but this is often impractical and not atom-economical.[5]

Solutions:

  • Switch to Reductive Amination: This is the most reliable method to avoid over-alkylation.[1] Instead of an alkyl halide, you react benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to N-methylbenzylamine. The secondary amine product is not prone to further reaction under these conditions.

  • Employ a Protecting Group Strategy: By temporarily "masking" the amine functionality, you can control the alkylation. For instance, you can acylate the benzylamine, followed by methylation and subsequent deprotection.

Q2: I'm trying reductive amination to synthesize N-methylbenzylamine, but my yields are low. What are the critical parameters to optimize?

Answer: Reductive amination is a powerful technique, but its success hinges on several factors. Low yields can result from incomplete imine formation, inappropriate choice of reducing agent, or suboptimal reaction conditions.

Key Optimization Parameters:

  • pH Control: The formation of the imine from benzaldehyde and methylamine is a reversible reaction that is pH-dependent. The reaction is typically carried out in weakly acidic conditions (pH 4-6) to facilitate the dehydration step to form the imine without protonating the amine starting material, which would render it non-nucleophilic.

  • Choice of Reducing Agent: The ideal reducing agent should selectively reduce the imine in the presence of the starting aldehyde.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and highly selective for imines over aldehydes.[6][7]

    • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, particularly because it is stable in acidic media and selectively reduces the protonated imine (iminium ion).[1][6] However, it is highly toxic and requires careful handling and workup to avoid the generation of hydrogen cyanide gas.[6]

    • Sodium borohydride (NaBH₄): This is a more powerful reducing agent and can reduce both the imine and the starting aldehyde.[6] To avoid reducing the aldehyde, a stepwise procedure is recommended where the imine is formed first, followed by the addition of NaBH₄ at a controlled temperature.[8]

  • Stoichiometry: Ensure you are using appropriate molar ratios of reactants. A slight excess of the amine and reducing agent relative to the aldehyde is common to drive the reaction to completion.

  • Solvent and Temperature: The reaction is often performed in solvents like methanol, ethanol, or dichloromethane at room temperature.[9] For less reactive substrates, gentle heating may be required.

Q3: Can I use the Eschweiler-Clarke reaction to synthesize N-methylbenzylamine? What are the potential pitfalls?

Answer: Yes, the Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10] It is a form of reductive amination and generally provides good yields of the methylated amine.

For the synthesis of N-methylbenzylamine from benzylamine, the reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. A key advantage is that it is a one-pot procedure. However, a potential pitfall is that the reaction conditions can sometimes lead to the formation of the tertiary amine, N,N-dimethylbenzylamine, if the reaction is pushed too hard (e.g., high temperatures or prolonged reaction times). Careful control of stoichiometry and reaction conditions is crucial to favor mono-methylation.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired and undesired reaction pathways.

cluster_0 Direct Alkylation Benzylamine Benzylamine N-Methylbenzylamine N-Methylbenzylamine Benzylamine->N-Methylbenzylamine CH₃I (1 eq) N,N-Dimethylbenzylamine N,N-Dimethylbenzylamine N-Methylbenzylamine->N,N-Dimethylbenzylamine CH₃I (further alkylation) Quaternary Salt Quaternary Salt N,N-Dimethylbenzylamine->Quaternary Salt CH₃I (excess) cluster_1 Reductive Amination Benzaldehyde Benzaldehyde Imine Imine Benzaldehyde->Imine + CH₃NH₂ N-Methylbenzylamine N-Methylbenzylamine Imine->N-Methylbenzylamine Reduction (e.g., STAB)

Caption: Reductive amination provides a selective route to the desired product.

Experimental Protocols

Here are detailed, step-by-step methodologies for the recommended synthetic routes.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is highly recommended for its selectivity and operational simplicity.

Materials:

  • Benzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, for pH adjustment)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.0 eq).

  • Dissolve the benzaldehyde in DCE or DCM (approximately 0.2-0.5 M concentration).

  • Add methylamine solution (1.1-1.2 eq).

  • If needed, add a small amount of acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylbenzylamine.

  • Purify the product as necessary, typically by distillation or column chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This method is a cost-effective alternative but requires more careful control. [8] Materials:

  • Benzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol.

  • Add methylamine solution (1.1-1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.2-1.5 eq) to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by distillation or column chromatography if necessary.

Data Summary Table

The following table provides a comparative overview of the different synthetic strategies.

MethodKey ReagentsTypical YieldSelectivity for Mono-alkylationKey AdvantagesKey Disadvantages
Direct Alkylation Benzylamine, Methyl Iodide10-30% [1]LowSimple setupPoor selectivity, difficult purification [1]
Reductive Amination (STAB) Benzaldehyde, Methylamine, STAB>90%HighHigh selectivity, mild conditions [6][7]Higher reagent cost
Reductive Amination (NaBH₄) Benzaldehyde, Methylamine, NaBH₄70-90%Moderate to HighCost-effectiveRequires careful temperature control to avoid aldehyde reduction [6][8]
Eschweiler-Clarke Benzylamine, Formaldehyde, Formic Acid70-95%HighOne-pot, inexpensive reagents [10]Can lead to over-methylation if not controlled

Final Recommendations

For the synthesis of N-methylbenzylamine, reductive amination is unequivocally the superior strategy to prevent over-alkylation . Specifically, the use of sodium triacetoxyborohydride (STAB) offers the best combination of high selectivity, mild reaction conditions, and operational simplicity, making it the method of choice for achieving high yields of pure N-methylbenzylamine. While other methods exist, they often require more stringent control or result in significant byproduct formation, complicating purification and reducing overall efficiency.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (2015).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • ResearchGate. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. [Link]

  • Çetin, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine. [Link]

  • Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. [Link]

  • PubMed Central. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ResearchGate. (2007). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Defense Technical Information Center. (1965). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your synthetic procedures effectively.

Overview of the Synthetic Strategy

The most direct and common route to synthesize this compound is a two-stage process. First, the key intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is prepared. This is then followed by a reductive amination with methylamine to yield the final product. This guide will focus on troubleshooting and optimizing this critical final step.

A high-yielding synthesis of the intermediate 4-(pyrrolidin-1-ylmethyl)benzaldehyde has been reported, starting from terephthalaldehyde.[1] The process involves a selective mono-acetal protection, followed by nucleophilic substitution with pyrrolidine, and subsequent deprotection to unmask the aldehyde. With a reliable source of this intermediate, the focus shifts to the efficiency of the final reductive amination.

Recommended Experimental Protocol: Reductive Amination

This protocol is a robust starting point for the synthesis of this compound from 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

Materials:

  • 4-(pyrrolidin-1-ylmethyl)benzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF/Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional, for pH adjustment)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq). Dissolve it in a suitable solvent such as DCM or DCE (approximately 0.1-0.2 M concentration).

  • Amine Addition: Add methylamine (1.5-2.0 eq) to the solution. If using an aqueous solution of methylamine, be mindful of the potential for side reactions, and consider using a solution in an organic solvent.

  • pH Adjustment (Optional but Recommended): For optimal imine formation, the reaction mixture should be slightly acidic (pH 5-6). If necessary, add a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[3]

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 15-20 minutes. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is milder and more selective for imines over aldehydes.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Given the basic nature of the product, it is advisable to treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent streaking and improve recovery.[4] Alternatively, purification can be achieved by vacuum distillation.[4]

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The formation of the iminium ion is a crucial equilibrium step.[3]

    • pH: The pH of the reaction is critical. If it's too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. A slightly acidic pH (5-6) is generally optimal. Consider adding a catalytic amount of acetic acid.

    • Water Scavenging: The formation of the imine produces water. If using aqueous methylamine, this excess water can shift the equilibrium back towards the starting materials. Consider using a solution of methylamine in an organic solvent (THF or MeOH) or adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture during the imine formation step.

  • Inefficient Reduction:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent for reductive aminations as it is milder and more selective for the iminium ion over the starting aldehyde.[2] If you are using a more reactive hydride like sodium borohydride (NaBH₄), you might be getting significant reduction of the aldehyde to the corresponding alcohol as a side product.

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC or LC-MS to confirm the disappearance of the starting material and the imine intermediate. While room temperature is usually sufficient, gentle heating (e.g., to 40 °C) might be necessary for sluggish reactions, but be cautious as this can also promote side reactions.

  • Product Loss During Work-up and Purification:

    • Extraction pH: Your product is a tertiary amine, which is basic. During the aqueous work-up, ensure the aqueous layer is basic (pH > 9) before extraction to prevent the formation of the protonated amine salt, which would be water-soluble.

    • Purification: As mentioned in the protocol, basic amines can interact strongly with silica gel, leading to poor recovery. Pre-treating your silica gel with triethylamine or using a basic alumina stationary phase can mitigate this issue.[4]

Q2: I am observing a significant amount of a side product with a molecular weight corresponding to the alcohol of my starting aldehyde. How can I prevent this?

A2: The formation of 4-(pyrrolidin-1-ylmethyl)benzyl alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reduces the starting aldehyde before it can react with the amine to form the imine.

  • Use a More Selective Reducing Agent: The best way to avoid this is to use a reducing agent that is more selective for the iminium ion than for the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[2] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic. If you are using a less selective reagent like sodium borohydride (NaBH₄), this side reaction is much more likely.

  • Two-Step Procedure: If you must use NaBH₄, consider a two-step procedure. First, form the imine by reacting the aldehyde and amine in a solvent like methanol for a couple of hours. You can monitor the imine formation by NMR or IR. Once the imine has formed, then add the NaBH₄ at a low temperature (e.g., 0 °C).[5]

  • Order of Addition: Always add the reducing agent to the mixture of the aldehyde and amine, not the other way around. This ensures that the imine has a chance to form before the reducing agent is introduced.

Q3: My final product appears to be contaminated with a higher molecular weight impurity. I suspect over-alkylation. Is this possible and how can I avoid it?

A3: While the target molecule is a tertiary amine and thus cannot be further N-methylated, it's important to consider the possibility of impurities in your starting materials or side reactions involving other functional groups. However, a more common issue in reductive aminations, especially when starting with a primary amine, is dialkylation.[2] In this specific synthesis, you are reacting a secondary amine (conceptually, the imine intermediate) with a methylating agent (formaldehyde equivalent in the Eschweiler-Clarke reaction, for example). The Eschweiler-Clarke reaction, a classic method for N-methylation, uses formaldehyde and formic acid and is known to stop at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]

Therefore, significant over-alkylation to a quaternary salt is unlikely under standard reductive amination conditions. The high molecular weight impurity could be due to:

  • Dimerization/Polymerization: Aldehydes can undergo self-condensation reactions, especially under acidic or basic conditions. Ensure your starting aldehyde is pure.

  • Impurity in Starting Material: An impurity in the 4-(pyrrolidin-1-ylmethyl)benzaldehyde could be the source.

  • Reaction with Solvent: Though less common, some solvents can participate in side reactions.

To troubleshoot, obtain a high-resolution mass spectrum and NMR of the impurity to elucidate its structure. This will give you the best clues as to its origin.

Q4: The purification of my final product by column chromatography is difficult, with significant tailing and poor separation. What can I do?

A4: This is a very common problem when purifying basic compounds like amines on silica gel.

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-2%) is the most common choice. This will neutralize the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of amines.

  • Salt Formation and Filtration: You can try to form a salt of your amine (e.g., the hydrochloride salt by adding HCl in ether) to precipitate it from a non-polar solvent. The salt can then be collected by filtration and, if necessary, free-based by treatment with a base.[4]

  • Distillation: If your product is thermally stable, vacuum distillation can be an excellent, scalable purification method that avoids chromatography altogether.[4]

Frequently Asked Questions (FAQs)

What is the best solvent for this reaction?

Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not react with the reducing agents. Methanol can also be used, especially if you are using a methanolic solution of methylamine, but be aware that it can react with some borohydride reagents.[7]

Can I use other methylating agents?

While this guide focuses on reductive amination with methylamine, other N-methylation strategies exist. For instance, if you were to synthesize the secondary amine, 4-(pyrrolidin-1-ylmethyl)benzylamine, you could then methylate it using reagents like formaldehyde/formic acid (Eschweiler-Clarke reaction)[6] or paraformaldehyde with a suitable reducing agent.[8] However, the direct reductive amination described is often more atom-economical.

How do I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting aldehyde and the product amine (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine). The product amine should have a lower Rf than the aldehyde. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal as it can track the disappearance of starting materials and the appearance of the product, confirming the mass of the desired compound.

What are the key safety precautions for this reaction?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with acid. Quench the reaction carefully. Sodium cyanoborohydride is particularly toxic and should be handled with extreme caution.

  • Methylamine is a flammable and corrosive gas/liquid. Handle it with care.

Data Summary Table

ParameterRecommendationRationalePotential Issues if Deviated
Amine Stoichiometry 1.5 - 2.0 eqDrives the equilibrium towards imine formation.Low yield due to incomplete reaction.
Reducing Agent NaBH(OAc)₃ (1.2-1.5 eq)High selectivity for imine reduction over aldehyde.[2]Formation of alcohol byproduct with less selective reagents.
Solvent DCM or DCEAprotic, inert towards reagents.Protic solvents may react with the reducing agent.
pH 5 - 6Optimal for imine formation.Too acidic: amine is non-nucleophilic. Too basic: aldehyde is not activated.
Temperature Room TemperatureSufficient for most reductive aminations.Higher temperatures may increase side reactions.
Purification Silica gel with 1-2% Et₃NNeutralizes acidic sites, preventing product loss.[4]Tailing, poor recovery, and decomposition on untreated silica.

Visualizations

Synthetic Workflow Diagram

Synthetic Workflow terephthalaldehyde Terephthalaldehyde acetal_protection 1. Mono-acetal   Protection terephthalaldehyde->acetal_protection intermediate1 Protected Aldehyde acetal_protection->intermediate1 nucleophilic_sub 2. Pyrrolidine   Substitution intermediate1->nucleophilic_sub intermediate2 Protected Intermediate nucleophilic_sub->intermediate2 deprotection 3. Deprotection   (Hydrolysis) intermediate2->deprotection aldehyde 4-(pyrrolidin-1-ylmethyl)benzaldehyde deprotection->aldehyde reductive_amination 4. Reductive Amination   (Methylamine, NaBH(OAc)₃) aldehyde->reductive_amination final_product This compound reductive_amination->final_product

Caption: Overall synthetic route to the target compound.

Reductive Amination Mechanism

Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH₃NH₂ Amine CH₃NH₂ (Methylamine) Amine->Hemiaminal Iminium Iminium Ion [R-CH=N⁺HCH₃] Hemiaminal->Iminium - H₂O Product R-CH₂-NHCH₃ (Final Product) Iminium->Product + [H⁻] Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product

Sources

Technical Support Center: Enhancing the Solubility of N-benzylpyrrolidine Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylpyrrolidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.

Introduction: The Solubility Challenge with N-benzylpyrrolidine Derivatives

N-benzylpyrrolidine and its analogs are a class of compounds with significant interest in drug discovery.[1] However, their often hydrophobic nature can lead to poor aqueous solubility, creating significant hurdles for accurate in vitro biological evaluation. Compound precipitation in your assay can lead to underestimated potency, inconsistent results, and misleading structure-activity relationships (SAR). This guide will walk you through a systematic approach to tackle these solubility issues head-on.

The core of the N-benzylpyrrolidine structure contains a basic nitrogen atom within the pyrrolidine ring. The pKa of N-benzylpyrrolidine is approximately 9.51, indicating it is a weak base.[2] This basicity is a key physicochemical property that can be leveraged to enhance solubility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with these compounds.

Q1: My N-benzylpyrrolidine analog won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The first and most straightforward approach is to adjust the pH of your buffer. Since N-benzylpyrrolidine compounds are basic, they will become protonated and more soluble in acidic conditions.[3] Lowering the pH of your assay buffer to a value at least 2 units below the compound's pKa will significantly increase its solubility. For a compound with a pKa of 9.5, a buffer pH of 7.5 or lower would be a good starting point. However, always ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

Q2: I'm using DMSO as a co-solvent, but my compound still precipitates when I dilute it into the aqueous medium. Why is this happening and what can I do?

A2: This is a very common issue known as "DMSO shock" or precipitation upon dilution. You are moving the compound from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer). To mitigate this, a stepwise dilution approach is recommended.[4] Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in the solvent environment can help keep the compound in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cellular toxicity.[4] Some cell lines may be more sensitive, so it is always best to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess any potential effects on your specific cells.[2]

Q4: Are there alternatives to DMSO if my compound is still not soluble enough or if my cells are sensitive to it?

A4: Yes, several other strategies can be employed, often in combination. These include the use of other co-solvents like ethanol or PEG400, cyclodextrins to form inclusion complexes, or non-ionic surfactants like Tween® 80 or Pluronic® F-68.[4][5] The choice of method will depend on the specific properties of your compound and the tolerance of your assay system.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If the initial troubleshooting steps in the FAQs are insufficient, a more systematic approach is required. This guide provides detailed protocols and the scientific rationale behind them.

Step 1: Characterize Your Compound's Solubility Profile

Before attempting to enhance solubility, it's crucial to understand the baseline solubility of your N-benzylpyrrolidine derivative.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO stock solution to your aqueous assay buffer in a 96-well plate (e.g., 2 µL of stock into 198 µL of buffer).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation under a microscope or use a plate reader to measure light scattering (nephelometry) to determine the concentration at which precipitation occurs.[6]

This will give you a "kinetic solubility" limit, which is often more relevant for in vitro assays than the thermodynamic equilibrium solubility.

Step 2: Systematic Solubilization Strategy

The following flowchart outlines a decision-making process for selecting the appropriate solubilization method.

Caption: Decision workflow for enhancing compound solubility.

Detailed Protocols for Solubility Enhancement

Protocol 2: pH Adjustment

  • Rationale: As weak bases, N-benzylpyrrolidine compounds accept protons in acidic environments, forming more soluble cationic salts.[3]

  • Procedure:

    • Prepare a series of your assay buffer with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

    • Determine the kinetic solubility of your compound in each buffer using Protocol 1.

    • Select the highest pH that provides sufficient solubility and is compatible with your assay.

    • Crucially, ensure your final assay buffer has sufficient buffering capacity to maintain the desired pH after the addition of your compound stock solution. [7]

Protocol 3: Co-solvent Optimization

  • Rationale: Co-solvents like DMSO, ethanol, and PEG400 are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8]

  • Procedure:

    • Prepare stock solutions of your compound in different co-solvents (e.g., DMSO, ethanol, DMA, NMP).

    • Perform stepwise dilutions into your assay buffer.

    • A recommended stepwise dilution method: a. Prepare a 100x final concentration stock in 100% DMSO. b. Dilute this 1:10 in your aqueous buffer (this creates an intermediate 10x stock in 10% DMSO). c. Further dilute this 1:10 into the final assay plate. The final DMSO concentration will be 1%.

    • Always include a vehicle control with the same final co-solvent concentration.

Protocol 4: Utilizing Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[3][5]

  • Procedure:

    • Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-50 mM).

    • Attempt to dissolve your compound directly in the cyclodextrin-containing buffer. Gentle warming (to 37°C) or sonication may be required.

    • Alternatively, add the cyclodextrin to the final assay medium to help maintain the solubility of a compound added from a DMSO stock.

Protocol 5: Employing Surfactants

  • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds within their core.[9] For cell-based assays, non-ionic surfactants at low concentrations are preferred to minimize toxicity.

  • Procedure:

    • Prepare your assay medium containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68).

    • Add your compound (from a DMSO stock) to this surfactant-containing medium.

    • As with all excipients, run appropriate vehicle controls to ensure the surfactant itself does not affect the assay outcome.

Data Summary: Common Solubilizing Agents

Agent Typical Starting Concentration Mechanism of Action Potential Issues
DMSO < 0.5% (final)Co-solventCellular toxicity at higher concentrations
Ethanol < 1% (final)Co-solventCan affect enzyme activity and cell viability
HP-β-Cyclodextrin 1-10 mMInclusion complex formationCan sometimes interfere with compound-target binding
Tween® 80 0.01 - 0.1%Micellar solubilizationCan interfere with some assays, potential for cell toxicity

Final Considerations and Best Practices

  • Visual Inspection is Key: Always visually inspect your final assay plates under a microscope for any signs of compound precipitation. What may not be visible to the naked eye can be apparent microscopically and can significantly impact your results.

  • Salt Forms: If you have the option, using a salt form of your N-benzylpyrrolidine compound (e.g., hydrochloride salt) will inherently provide better aqueous solubility than the free base.[5]

  • Documentation: Meticulously document the solubilization method used for each compound. This is critical for the reproducibility of your experiments.

By applying these principles and protocols systematically, you can overcome the solubility challenges associated with N-benzylpyrrolidine compounds and generate high-quality, reliable data in your in vitro assays.

References

  • Various Authors. How to enhance drug solubility for in vitro assays?. ResearchGate. 2014-07-31. Available from: [Link]

  • Singh, P., et al. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available from: [Link]

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. ResearchGate. 2007. Available from: [Link]

  • National Center for Biotechnology Information. 1-(Phenylmethyl)pyrrolidine. PubChem. Available from: [Link]

  • Callaghan, R. Surfactants in membrane solubilisation. PubMed. 1996. Available from: [Link]

  • Rai, R., et al. Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. 2020. Available from: [Link]

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012. Available from: [Link]

  • Jones, M. C. Drug Complexation and Physicochemical Properties of Vinylpyrrolidone-N,Nⴕ-dimethylacrylamide Copolymers. CONICET. Available from: [Link]

  • Chemguide. Solubility and pH of amines. Available from: [Link]

  • Singh, S. K., et al. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. PubMed. 2020-11-15. Available from: [Link]

  • Choudhary, A., et al. Solubility enhancement techniques: A comprehensive review. ResearchGate. 2022. Available from: [Link]

  • Hamad, A. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. 2011. Available from: [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. 2023-03-13. Available from: [Link]

  • Gupta, A. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 2011. Available from: [Link]

  • Clark, J. Basic Properties of Amines. Chemistry LibreTexts. 2023-01-23. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Alsenz, J., and M. Kansy. In vitro solubility assays in drug discovery. PubMed. 2007. Available from: [Link]

  • Sharma, D., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. 2019. Available from: [Link]

  • Merck Group. Application of drug physico chemical characterisation in drug discovery. Available from: [Link]

  • Ledwidge, M. T., and O. I. Corrigan. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. PubMed. 1998. Available from: [Link]

  • Pobudkowska, A., et al. Study of pH-dependent drugs solubility in water. ResearchGate. 2011. Available from: [Link]

  • Bergström, C. A., et al. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. 2004. Available from: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available from: [Link]

  • Wang, F., et al. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PMC. 2024-08-22. Available from: [Link]

Sources

Validation & Comparative

Comparing N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine with piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine vs. Its Piperidine Analog

Introduction: The Subtle Yet Significant Impact of a Single Carbon

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that reverberates through the entire drug discovery cascade. Among the most prolific of these "privileged scaffolds" are the five-membered pyrrolidine and six-membered piperidine rings.[1][2] Their prevalence in approved therapeutics stems from their ability to confer basicity, modulate solubility, and provide a three-dimensional vector for substituent exploration. This guide presents a comparative analysis of two closely related structures: this compound and its piperidine analog, N-Methyl-4-(piperidin-1-ylmethyl)benzylamine. While differing by only a single methylene unit, the transition from a flexible pentagonal ring to a more rigid hexagonal one can profoundly impact a molecule's physicochemical properties, target engagement, and pharmacokinetic profile.[1] This document is designed to provide researchers, scientists, and drug development professionals with the foundational data, experimental frameworks, and causal logic required to make informed decisions when navigating this common structural choice.

Section 1: Physicochemical and Structural Properties

The initial divergence between these two analogs is observed in their fundamental chemical properties. The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," contrasts with the more defined chair-boat conformations of the piperidine ring.[3] This structural distinction directly influences properties like lipophilicity and surface area.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundN-Methyl-4-(piperidin-1-ylmethyl)benzylamineRationale for Significance in Drug Design
Molecular Formula C₁₃H₂₀N₂C₁₄H₂₂N₂A minor change in formula leads to cascading effects on other properties.
Molecular Weight 204.31 g/mol 218.34 g/mol Influences diffusion rates and can be a factor in "rule-of-five" guidelines.
Predicted logP ~1.9 - 2.2[4][5]~2.3 - 2.6Piperidine analogs are generally more lipophilic, which can impact solubility, cell permeability, and potential for off-target hydrophobic interactions.[1]
Predicted pKa ~9.7[6]~10.3[7]Both are strongly basic, crucial for forming salt forms and for ionic interactions with biological targets. The piperidine nitrogen is often slightly more basic.
Topological Polar Surface Area (TPSA) ~15.3 Ų[4]~15.3 ŲThe core amine functionalities are identical, resulting in a similar TPSA, a key predictor of membrane permeability.
Rotatable Bonds 44The number of rotatable bonds, a measure of molecular flexibility, is identical in the benzylamine linker.
Ring Flexibility High (Envelope/Twist)Moderate (Chair/Boat)Pyrrolidine's flexibility may allow for an induced fit at the target site, whereas piperidine's rigidity can lock in a bioactive conformation, potentially increasing affinity.[1][8]

Section 2: Synthesis Strategy: A Unified Approach via Reductive Amination

A robust and scalable synthesis is paramount for generating material for comparative studies. A convergent strategy employing reductive amination is a highly efficient method for preparing both target compounds from commercially available precursors. This approach offers high yields and operational simplicity.

Experimental Protocol: General Procedure for Reductive Amination
  • Imine Formation: To a solution of the appropriate aldehyde (4-(pyrrolidin-1-ylmethyl)benzaldehyde or 4-(piperidin-1-ylmethyl)benzaldehyde) (1.0 eq) in methanol (0.2 M) at 0 °C, add a solution of methylamine (1.2 eq, typically as a 40% solution in water or 2.0 M in THF).

  • Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at room temperature, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the remaining aqueous residue with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final amine.

Causality Note: The choice of sodium borohydride is critical here. It is a mild reducing agent that selectively reduces the imine in the presence of the aromatic ring, preventing over-reduction. The two-step, one-pot procedure is efficient as it avoids the isolation of the often-unstable imine intermediate.

G cluster_0 Starting Materials cluster_1 Reaction Process cluster_2 Final Products A 4-(pyrrolidin-1-ylmethyl) benzaldehyde P1 Reductive Amination A->P1 1. CH3NH2 2. NaBH4 B 4-(piperidin-1-ylmethyl) benzaldehyde B->P1 1. CH3NH2 2. NaBH4 C Methylamine (CH3NH2) C->P1 D Sodium Borohydride (NaBH4) D->P1 F1 N-Methyl-4-(pyrrolidin-1-ylmethyl) benzylamine P1->F1 F2 N-Methyl-4-(piperidin-1-ylmethyl) benzylamine P1->F2 G Start Synthesized Analogs (Pyrrolidine & Piperidine) Binding Experiment 1: Target Binding Assay (e.g., Radioligand Displacement) Start->Binding Functional Experiment 2: Functional Cellular Assay (e.g., cAMP, Ca2+ flux) Start->Functional Permeability Experiment 3: In Vitro Permeability (PAMPA) Start->Permeability Metabolism Experiment 4: Metabolic Stability (Microsomal Stability Assay) Start->Metabolism Data1 Determine Affinity (Ki or IC50) Binding->Data1 Data2 Determine Potency & Efficacy (EC50 / IC50, Emax) Functional->Data2 Data3 Determine Permeability (Pe) Permeability->Data3 Data4 Determine Intrinsic Clearance (Clint) Metabolism->Data4 Analysis Comparative Analysis: Structure-Activity & Structure-Property Relationships Data1->Analysis Data2->Analysis Data3->Analysis Data4->Analysis

Caption: Experimental workflow for comparative compound profiling.

Experiment 1: Target Binding Affinity
  • Objective: To quantify and compare the binding affinity (Ki) of each analog to the intended biological target.

  • Methodology (Generic Radioligand Displacement Assay):

    • Preparation: Prepare cell membranes or purified protein expressing the target of interest.

    • Incubation: In a 96-well plate, incubate the protein/membranes with a known concentration of a specific radioligand (e.g., ³H-labeled standard) and increasing concentrations of the test compounds (pyrrolidine and piperidine analogs).

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibition constant (Ki).

  • Anticipated Insights: The more rigid piperidine analog may exhibit higher affinity if its default conformation is optimal for the binding pocket. Conversely, the pyrrolidine analog's flexibility might be necessary to achieve an induced-fit binding mode, resulting in superior affinity. [1]

Experiment 2: In Vitro ADME - Metabolic Stability
  • Objective: To assess the intrinsic clearance of the compounds, predicting their metabolic fate.

  • Methodology (Liver Microsomal Stability Assay):

    • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate the microsome mixture at 37°C. Add the test compound (typically 1 µM final concentration) to start the reaction.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: The half-life (t₁/₂) and intrinsic clearance (Cl_int) are calculated from the rate of disappearance of the parent compound.

  • Anticipated Insights: The additional methylene group and different ring pucker in the piperidine analog can alter its presentation to metabolic enzymes like Cytochrome P450s. This may expose or shield potential sites of metabolism (e.g., N-dealkylation, aromatic hydroxylation), leading to significant differences in metabolic stability between the two compounds.

Section 4: Conclusion and Forward Look

The choice between a pyrrolidine and a piperidine scaffold is a classic medicinal chemistry decision that lacks a universal answer. The pyrrolidine ring offers greater conformational flexibility and slightly lower lipophilicity, which can be advantageous for navigating complex binding sites or achieving a more favorable solubility profile. [8]In contrast, the piperidine ring provides a more rigid, pre-organized framework that can lead to higher binding affinity through reduced entropic penalty upon binding, but may also increase lipophilicity. [1] This guide provides the essential framework for a direct, data-driven comparison. By executing a robust synthetic plan and a systematic panel of in vitro assays, researchers can move beyond general principles and generate compound-specific data. The results of these experiments will illuminate the structure-activity and structure-property relationships, enabling a rational, evidence-based decision on which scaffold to advance within a drug discovery program.

References

  • Li Petri, G., Raimondi, M.V., Spanò, V., Holl, R., Barraja, P., Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available at: [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • O'Neil, M.J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubChem. (n.d.). N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • FooDB. (2025). Showing Compound N-Methylbenzylamine (FDB012647). Available at: [Link]

  • Zhang, B.L., Cao, L.J., Xu, S., & Wang, P. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

  • Ganesan, M.S., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • International Journal of PharmTech Research. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available at: [Link]

  • American Chemical Society Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Synthesis, in silico and in vitro antimicrobial activity of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Available at: [Link]

  • ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Available at: [Link]

  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Available at: [Link]

Sources

The N-Benzylpyrrolidine Scaffold: A Privileged Motif for Multi-Targeting in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships and Preclinical Evaluation

Introduction: Beyond the Cholinergic Hypothesis

The N-benzylpyrrolidine moiety has emerged as a versatile and privileged scaffold in the design of novel therapeutics for complex neurodegenerative disorders, most notably Alzheimer's disease (AD). The pyrrolidine ring system is a common feature in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylpyrrolidine derivatives, focusing on their evolution as multi-target agents designed to address the multifaceted pathology of AD. We will delve into the experimental data supporting their activity against key targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), while also exploring their neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for Alzheimer's disease.

The Rationale for a Multi-Target Approach

The "one-target, one-drug" paradigm has shown limited success in treating complex diseases like AD. The current therapeutic landscape for AD is dominated by acetylcholinesterase inhibitors, which offer symptomatic relief but do not halt disease progression. Recognizing the intricate nature of AD, which involves amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and cholinergic deficits, the field is increasingly focused on developing multi-target-directed ligands (MTDLs).[2] The N-benzylpyrrolidine scaffold serves as an excellent starting point for designing such agents, offering multiple points for chemical modification to simultaneously engage with different pathological pathways.

Comparative Analysis of Structure-Activity Relationships

Our analysis of N-benzylpyrrolidine derivatives reveals critical insights into how structural modifications influence their biological activity. We will compare different series of compounds, highlighting the key substitutions that enhance potency and selectivity for AChE, BChE, and BACE-1.

Core Scaffold and Key Interactive Moieties

The fundamental N-benzylpyrrolidine structure provides a basic framework for interaction with the active sites of target enzymes. Molecular docking studies have shown that the benzyl group often engages in π-π stacking interactions with aromatic residues in the active sites of both AChE and BACE-1, while the pyrrolidine nitrogen can form crucial hydrogen bonds or salt bridges.[3]

cluster_0 N-Benzylpyrrolidine Core cluster_1 Key Interactions Scaffold N-Benzylpyrrolidine Pi-Pi π-π Stacking (Benzyl Group) Scaffold->Pi-Pi Engages with aromatic residues H-Bond Hydrogen Bonding (Pyrrolidine Nitrogen) Scaffold->H-Bond Forms critical bonds

Caption: Core interactions of the N-benzylpyrrolidine scaffold.

Substitutions on the Benzyl Ring: Tuning Potency and Selectivity

Modifications to the benzyl ring have a profound impact on the inhibitory activity of these compounds. Electron-donating and electron-withdrawing groups, as well as the position of substitution, can fine-tune the electronic properties and steric interactions of the molecule within the enzyme's active site.

For instance, in a series of N-benzylpyrrolidine hybrids, the introduction of a chlorine atom at the meta-position of the benzyl ring in compound 8f resulted in potent inhibition of human AChE (hAChE), human BChE (hBChE), and human BACE-1 (hBACE-1).[4] In another study, a fluorine substituent at the ortho-position of the benzyl group in compound (R)-6a led to a threefold increase in AChE inhibitory activity compared to the unsubstituted analog (R)-5a .[1]

Hybridization with Other Pharmacophores: Expanding the Target Profile

A successful strategy to enhance the multi-target profile of N-benzylpyrrolidine derivatives has been the hybridization with other known pharmacophores. This approach involves covalently linking the N-benzylpyrrolidine scaffold to another molecule with a complementary biological activity.

A notable example is the hybridization with 1,3,4-oxadiazole moieties. Compounds 8f and 12f from this series demonstrated extensive inhibition against hAChE, hBChE, and hBACE-1.[4] Similarly, linking the N-benzylpyrrolidine core to a phthalimide group via an octyl linker in compound 23 yielded a potent butyrylcholinesterase inhibitor with significant Aβ anti-aggregation properties.

Stereochemistry: A Critical Determinant of Activity

The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in the biological activity of these derivatives. Chiral separation and asymmetric synthesis have revealed that enantiomers can exhibit significantly different potencies and selectivities.

For example, the (R)-enantiomer of a 2-aryloxymethylpyrrolidine derivative, (R)-7a , was the most active AChE inhibitor in its series.[1] Conversely, for another derivative, (S)-5a , the (S)-enantiomer showed BChE inhibition that was two times higher than its (R)-counterpart.[1] This highlights the importance of a defined stereochemistry for optimal interaction with the chiral environment of the enzyme active sites.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative N-benzylpyrrolidine derivatives against key Alzheimer's disease targets.

Table 1: Inhibitory Activity of N-Benzylpyrrolidine Derivatives against Cholinesterases and BACE-1

CompoundR (Benzyl Ring)Linker/Hybrid MoietyhAChE IC₅₀ (µM)hBChE IC₅₀ (µM)hBACE-1 IC₅₀ (µM)Reference
4k 3-ClAmide0.82 ± 0.061.12 ± 0.091.42 ± 0.11[5]
4o 4-ClAmide0.76 ± 0.051.05 ± 0.081.36 ± 0.10[5]
8f 3-Cl1,3,4-Oxadiazole0.58 ± 0.040.89 ± 0.061.02 ± 0.08[4]
12f 4-Cl1,3,4-Oxadiazole0.51 ± 0.030.81 ± 0.050.95 ± 0.07[4]
(R)-7a NaphthylAryloxymethyl0.12 ± 0.01> 10-[1]
(S)-5a HAryloxymethyl2.15 ± 0.151.55 ± 0.11-[1]
24b -Amide-2.39 ± 0.21> 50[2]
25b -Amide-1.94 ± 0.18> 50[2]

Experimental Protocols: A Guide to Preclinical Evaluation

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize N-benzylpyrrolidine derivatives.

In Vitro Enzyme Inhibition Assays

This colorimetric assay is a standard method for determining cholinesterase activity.

cluster_0 Assay Workflow Step1 Prepare Reagents: - AChE/BChE enzyme - Test compound - DTNB (Ellman's reagent) - Substrate (ATChI/BTChI) Step2 Incubate enzyme with test compound Step1->Step2 Step3 Add DTNB and substrate Step2->Step3 Step4 Measure absorbance at 412 nm Step3->Step4 Step5 Calculate % inhibition and IC₅₀ Step4->Step5 cluster_0 Scopolamine-Induced Amnesia Model Step1 Animal Acclimatization Step2 Administer Test Compound (e.g., orally) Step1->Step2 Step3 Administer Scopolamine (e.g., intraperitoneally) Step2->Step3 Step4 Behavioral Testing (e.g., Y-maze, Morris water maze) Step3->Step4 Step5 Data Analysis of Cognitive Performance Step4->Step5

Caption: Workflow for the Scopolamine-Induced Amnesia Model.

  • Animal Groups: Divide mice into several groups: a vehicle control group, a scopolamine-only group, a positive control group (e.g., donepezil), and test groups receiving different doses of the N-benzylpyrrolidine derivative. [6]2. Drug Administration: Administer the test compound or vehicle to the respective groups, typically for several consecutive days. [6]3. Amnesia Induction: On the day of behavioral testing, administer scopolamine (a muscarinic receptor antagonist) to all groups except the vehicle control to induce memory impairment. [6]4. Behavioral Assessment: After a set time following scopolamine injection, assess learning and memory using behavioral paradigms such as the Y-maze (for spatial working memory) or the Morris water maze (for spatial learning and memory). [5][6]5. Data Analysis: Analyze the behavioral data to determine if the test compound can significantly ameliorate the cognitive deficits induced by scopolamine compared to the scopolamine-only group.

Conclusion and Future Directions

The N-benzylpyrrolidine scaffold has proven to be a highly fruitful starting point for the development of multi-target agents for Alzheimer's disease. The structure-activity relationship studies discussed in this guide demonstrate that careful and rational modification of this core structure can lead to potent and selective inhibitors of key enzymes implicated in AD pathology. The most promising compounds exhibit a balanced inhibitory profile against AChE, BChE, and BACE-1, coupled with neuroprotective effects and in vivo efficacy in animal models of cognitive impairment.

Future research in this area should continue to explore novel hybrid molecules and further refine the SAR to optimize the pharmacokinetic and pharmacodynamic properties of these derivatives. A deeper understanding of the molecular interactions through co-crystallization studies with the target enzymes will be invaluable for the rational design of next-generation N-benzylpyrrolidine-based therapeutics. The ultimate goal is to translate these promising preclinical findings into clinically effective treatments that can modify the course of Alzheimer's disease.

References

  • Choubey, P. K., Tripathi, A., Sharma, P., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. [Link]

  • Kumari Choubey, P., Tripathi, A., Sharma, P., & Kumar Shrivastava, S. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry, 28(22), 115721. [Link]

  • Carrieri, A., Carocci, A., Catalano, A., Catto, M., Contino, M., Corbo, F., ... & Nicolotti, O. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

  • García-Revilla, S., Quintana-Bacca, A., Morales-García, J. A., Pérez-Castillo, A., & Martín-Fontecha, M. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 14(7), 679. [Link]

  • Tripathi, A., Choubey, P. K., Sharma, P., & Shrivastava, S. K. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1, 3, 4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic chemistry, 112, 104922. [Link]

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2, 5-dioxopyrrolidin-1-yl) propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(16), 11703-11725. [Link]

  • Wieckowska, A., Koca, J., & Szymański, P. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • Talla, C. N., Njimou, J. R., Tchuente, F. T., Dawe, A., Dimo, T., & Mbiapo, F. T. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020. [Link]

  • Wieckowska, A., Koca, J., & Szymański, P. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • BPS Bioscience. (n.d.). BACE1 FRET Assay Kit. [Link]

  • Lee, H. E., Lee, S. Y., Lee, J. H., Kim, D. H., & Kim, Y. C. (2021). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. Nutrients, 13(9), 3020. [Link]

  • Kulkarni, V. M., & Juvekar, A. R. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Nigerian Journal of Physiological Sciences, 33(1). [Link]

  • Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. [Link]

  • Wieckowska, A., Koca, J., & Szymański, P. (2023). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • Wieckowska, A., Koca, J., & Szymański, P. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • Szałaj, N., Sudoł, A., Podlewska, S., & Malawska, B. (2020). 1-Benzylpyrrolidine-3-amine-based BuChE inhibitors with anti-aggregating, antioxidant and metal-chelating properties as multifunctional agents against Alzheimer's disease. European journal of medicinal chemistry, 187, 111916. [Link]

  • Roberts, B. L., Lindhagen-Persson, M., Bemporad, F., O'Nuallain, B., Powers, E. T., & Kelly, J. W. (2018). An in vitro paradigm to assess potential anti-Aβ antibodies for Alzheimer's disease. Proceedings of the National Academy of Sciences, 115(28), E6465-E6474. [Link]

  • Baranowski, R. W., Khdour, O. M., & Heiss, J. R. (2021). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR protocols, 2(2), 100523. [Link]

  • Wakenhut, F., Car-Huerstel, M., Gerschheimer, A., Lecointre, V., & Rondot, C. (2008). N-Benzyl-N-(pyrrolidin-3-yl) carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(15), 4308-4311. [Link]

  • Campolongo, P., Trezza, V., & Palmery, M. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14328. [Link]

  • Kumar, A., Singh, B., & Sharma, R. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Obrenovich, M. E. (2014). What is the standard protocol for having a cytotoxicity effect caused by Amyloid beta peptides in mouse neural cell culture?. ResearchGate. [Link]

  • Chowdhury, S. (2017). How to perform BACE FRET assay?. ResearchGate. [Link]

  • Dev, S., Kumar, S., Sharma, S., & Singh, S. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1, 3, 4-oxadiazol-2-yl) thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS omega, 8(10), 9419-9436. [Link]

  • Wieckowska, A., Koca, J., & Szymański, P. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • Alipour, M., Khoobi, M., Foroumadi, A., & Shafiee, A. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 989679. [Link]

  • Tan, Y. S., & Howes, M. J. R. (2019). Ethanolic Extract of Orthosiphon stamineus Improves Memory in Scopolamine-Induced Amnesia Model. Journal of Alzheimer's Disease, 72(1), 163-176. [Link]

  • S, S., & P, P. (2024). Molecular docking analysis of flavonoids with AChE and BACE-1. Bioinformation, 20(2), 163. [Link]

  • Zhang, Y. W., Thompson, R., Zhang, H., & Xu, H. (2011). Based on molecular structures: Amyloid-β generation, clearance, toxicity and therapeutic strategies. Frontiers in molecular neuroscience, 4, 27. [Link]

  • Yıldız, M., Bingul, M., Zorlu, Y., Saglam, M. F., Boga, M., Temel, M., ... & Sengul, I. F. (2022). Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling. Bioorganic Chemistry, 120, 105647. [Link]

  • Bhattarai, P., Thomas, A. K., Cosacak, M. I., Papadimitriou, C., Mashkaryan, V., Zhang, Y., & Kizil, C. (2022). Modeling Amyloid-β42 Toxicity and Neurodegeneration in Adult Zebrafish Brain. JoVE (Journal of Visualized Experiments), (186), e56014. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural information for the safe and compliant disposal of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. As a research chemical, its specific disposal protocols may not be explicitly outlined in all institutional guidelines. Therefore, this document synthesizes best practices from safety data sheets (SDS) of structurally similar compounds, namely benzylamine and N-methylbenzylamine, and aligns them with the regulatory framework established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of chemical waste management is the protection of personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals to navigate the disposal process with confidence and precision.

Hazard Identification and Risk Assessment
  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Environmental Hazard: Potentially harmful to aquatic life.[1]

Table 1: Hazard Profile of Structurally Related Amines

Hazard ClassificationBenzylamine[1][3]N-Methylbenzylamine[4]
Acute Toxicity (Oral, Dermal) HarmfulHarmful
Skin Corrosion/Irritation Causes severe skin burnsCauses severe skin burns
Serious Eye Damage/Irritation Causes serious eye damageCauses serious eye damage
Flammability Combustible liquidFlammable liquid and vapor

Given these potential hazards, this compound must be managed as hazardous waste .

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.4 mm).[2]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant quantities or in case of a spill, full chemical protective clothing may be necessary.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors. If a fume hood is not available, respiratory protection may be required.[2]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment are critical first steps in the disposal process. The causality behind these steps is to prevent dangerous chemical reactions and ensure the waste is clearly identified for the disposal vendor.

Step-by-Step Protocol for Waste Collection:

  • Identify and Segregate: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[5] In particular, avoid contact with acids and oxidizing agents.[5]

  • Select an Appropriate Container:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, leak-proof, and have a secure, tightly sealing lid.[6][7]

    • Do not overfill the container; leave at least 5-10% of headspace to allow for vapor expansion.[7]

  • Properly Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE".[6]

    • Identify the contents as "this compound".

    • Include the approximate concentration and quantity.

    • Note the associated hazards (e.g., Corrosive, Toxic).

    • Record the date of accumulation.

On-Site Storage and Accumulation

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) near the point of generation.[7]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][8]

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, such as acids or strong oxidizing agents, to prevent accidental reactions.[5][9]

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment trays to capture any potential leaks.

Disposal Procedure: A Step-by-Step Workflow

The disposal of this compound must be conducted through a licensed hazardous waste disposal company. On-site treatment by laboratory personnel is generally not recommended unless specific protocols and equipment are in place and permitted by regulations.

Workflow for Off-Site Disposal:

  • Contact Environmental Health and Safety (EHS): Initiate the disposal process by contacting your institution's EHS department. They will provide guidance on the specific procedures for your facility.

  • Arrange for Pickup: Schedule a waste pickup with your institution's designated hazardous waste contractor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from generation to its final disposal.[10]

  • Transportation: The licensed waste hauler is responsible for the safe transportation of the chemical to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Final Disposal: At the TSDF, the waste will be managed and disposed of in accordance with EPA regulations, likely through high-temperature incineration.

Disposal Decision-Making Workflow

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Select & Label Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Segregation from Incompatible Materials D->E F Contact Institutional EHS for Waste Pickup E->F G Complete Hazardous Waste Manifest F->G H Transfer to Licensed Waste Disposal Vendor G->H I Final Disposal at a Permitted TSDF H->I

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention.

  • Spill Response:

    • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[3] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.

    • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS immediately. Do not attempt to clean up a large spill without proper training and equipment.

Regulatory Compliance

Adherence to federal and local regulations is mandatory. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave".[12][13]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of hazardous chemicals and waste.[11][14]

All personnel handling hazardous waste should receive appropriate training on identification, handling, and emergency procedures as required by OSHA.[11]

References

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (2025, April 10). Diplomata Comercial. Retrieved from [Link]

  • Safety Data Sheet: Benzylamine. Carl ROTH. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MERI. Retrieved from [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. Retrieved from [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Requirements for Hazardous Chemical Storage. (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • Safety Data Sheet: N-Methylpyrrolidone. A.G. Layne, Inc. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • N-Methylbenzylamine (FDB012647). FooDB. Retrieved from [Link]

  • N-Methyl-4-methylbenzylamine. PubChem. Retrieved from [Link]

  • 1-(Phenylmethyl)pyrrolidine. PubChem. Retrieved from [Link]

  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem. Retrieved from [Link]

  • N-Methylbenzylamine. PubChem. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.